Biotin-d2
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C10H16N2O3S |
|---|---|
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i4D2 |
Clé InChI |
YBJHBAHKTGYVGT-XQDKMORNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of Deuterated Biotin (Biotin-d2) in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of Biotin-d2, a deuterated isotopologue of biotin (Vitamin B7), in the research landscape. Its primary utility lies in its role as a highly effective internal standard for quantitative mass spectrometry-based analyses. This document will detail the principles behind its use, provide a comprehensive experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and present relevant technical data.
Introduction to this compound and its Core Application
This compound is a stable isotope-labeled version of biotin where two hydrogen atoms have been replaced with deuterium atoms.[1] This subtle alteration in mass does not significantly change its chemical properties, but it makes the molecule distinguishable from its natural counterpart by a mass spectrometer.[2] This key characteristic makes this compound an ideal internal standard for isotope dilution mass spectrometry, a powerful analytical technique for the precise quantification of molecules in complex biological matrices.[3]
The fundamental principle of using this compound as an internal standard is to add a known amount of it to a sample at the earliest stage of preparation.[4] Because this compound is chemically almost identical to the endogenous, unlabeled biotin, it will behave similarly throughout the entire analytical process, including extraction, derivatization, and ionization.[2] Any sample loss or variation in instrument response will affect both the analyte (biotin) and the internal standard (this compound) equally. By measuring the ratio of the signal from biotin to that of this compound, researchers can accurately determine the concentration of biotin in the original sample, compensating for experimental variability.[4] This method offers superior accuracy and precision compared to external standard calibration, especially in complex samples like plasma, tissues, and food matrices.[3]
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of Biotin and its deuterated analogue, this compound. This information is crucial for setting up and interpreting mass spectrometry experiments.
| Property | Biotin (Unlabeled) | This compound (Deuterated) |
| Chemical Formula | C₁₀H₁₆N₂O₃S | C₁₀H₁₄D₂N₂O₃S |
| Molecular Weight | ~244.31 g/mol | ~246.32 g/mol |
| Isotopic Purity | Not Applicable | ≥98 atom % D |
| Common Deuteration Site | Typically on the valeric acid side chain | Varies by manufacturer, often at ring-6,6 positions |
| Mass Shift (vs. Unlabeled) | Not Applicable | M+2 |
| Solubility | Soluble in ethanol, soluble in water upon heating | Soluble in ethanol, soluble in water upon heating |
| Appearance | White to off-white powder | White to off-white solid |
Experimental Protocol: Quantification of Biotin in Biological Samples using LC-MS/MS with this compound Internal Standard
This section provides a detailed methodology for the quantification of biotin in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific laboratory conditions and sample types.
Materials and Reagents
-
Biotin standard (≥99% purity)
-
This compound internal standard (≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Biological matrix (e.g., human plasma)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve biotin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of biotin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). The concentration range should encompass the expected concentration of biotin in the samples.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
-
-
Calibration Curve Standards:
-
Prepare a set of calibration standards by spiking a known volume of the biotin working standard solutions into the biological matrix (e.g., blank plasma).
-
Add a fixed volume of the this compound working internal standard solution to each calibration standard.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
-
Sample Preparation
-
Thaw Samples:
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
-
Aliquoting and Spiking:
-
Aliquot a specific volume of the sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add a fixed volume of the this compound working internal standard solution to each sample, QC, and calibration standard (except for blank samples used to check for interferences).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add a protein precipitation agent, such as ice-cold acetonitrile or a solution of trichloroacetic acid, to each tube (typically at a 3:1 or 4:1 ratio of solvent to sample volume).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[1][5]
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute biotin, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Biotin: Precursor ion (Q1) m/z 245.1 → Product ion (Q3) m/z 227.1.[5]
-
This compound: Precursor ion (Q1) m/z 247.1 → Product ion (Q3) m/z 229.1 (example, exact m/z may vary based on deuteration pattern).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum signal intensity.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both biotin and this compound in all samples, calibration standards, and QCs.
-
Calibration Curve Construction:
-
Calculate the peak area ratio of biotin to this compound for each calibration standard.
-
Plot the peak area ratio against the known concentration of biotin for the calibration standards.
-
Perform a linear regression analysis to generate a calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be used to ensure accuracy across the concentration range.
-
-
Quantification of Unknowns:
-
Calculate the peak area ratio of biotin to this compound for the unknown samples and QCs.
-
Determine the concentration of biotin in these samples by interpolating their peak area ratios from the calibration curve.
-
-
Method Validation:
-
Assess the method's performance by evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to relevant regulatory guidelines.
-
Visualizing the Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for biotin quantification using this compound and the central role of biotin in cellular metabolism.
Caption: Workflow for Biotin Quantification using LC-MS/MS and a Deuterated Internal Standard.
References
- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
The Synthesis and Isotopic Purity of Biotin-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analysis of Biotin-d2, a deuterated isotopologue of Biotin (Vitamin B7). Stable isotope-labeled compounds like this compound are indispensable tools in drug development and metabolic research, primarily serving as internal standards for quantitative analysis by mass spectrometry. This guide details the common synthetic approaches, methods for determining isotopic purity, and presents relevant data in a clear, structured format.
Introduction to this compound
This compound is a form of biotin where two hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying the amount of a substance in a complex mixture.[1] The deuterium labels are strategically placed in positions that are not readily exchangeable with hydrogen atoms from solvents or the biological matrix, ensuring the stability of the label throughout the analytical process.[2]
Commercially available this compound typically has deuterium atoms on the valeric acid side chain, for example, at the C2 position (pentanoic-2,2-d2) or on the thiophane ring (ring-6,6-d2).[3][4]
Quantitative Data Summary
The isotopic purity and chemical purity of commercially available this compound are critical parameters for its use as an internal standard. The following table summarizes typical specifications from various suppliers.
| Parameter | Specification | Method of Analysis | Reference |
| Isotopic Purity | ≥98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [4] |
| Chemical Purity | ≥95% (CP) | High-Performance Liquid Chromatography (HPLC) | [4] |
| Deuterium Location | 2',2',3',3'-d4 | NMR Spectroscopy | [4] |
| Deuterium Location | pentanoic-2,2-d2 | NMR Spectroscopy | [3] |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d2) | Mass Spectrometry (MS) | [3] |
Synthesis of this compound
While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible and common synthetic strategy involves the modification of a suitable biotin intermediate. One such approach is the Wittig reaction, which is widely used for the formation of carbon-carbon double bonds.[5][6] To introduce deuterium atoms into the valeric acid side chain, a deuterated phosphonium ylide can be employed.
The following diagram illustrates a logical workflow for a potential synthesis of this compound where the deuterium atoms are introduced at the alpha position to the carboxylic acid group of the valeric acid side chain.
Experimental Protocol: Hypothetical Synthesis of this compound
The following is a generalized, hypothetical protocol based on established chemical reactions for the synthesis of this compound via a Wittig reaction.
Step 1: Preparation of the Deuterated Wittig Reagent
-
A deuterated phosphonium salt is synthesized by reacting triphenylphosphine with a deuterated alkyl halide (e.g., ethyl bromoacetate-d2).
-
The resulting phosphonium salt is treated with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) at low temperature to generate the deuterated ylide.
Step 2: Wittig Reaction
-
A suitable biotin aldehyde precursor is dissolved in an anhydrous aprotic solvent.
-
The freshly prepared deuterated ylide solution is added dropwise to the aldehyde solution at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the crude product, an unsaturated deuterated biotin ester, is extracted.
Step 3: Reduction and Hydrolysis
-
The unsaturated intermediate is subjected to catalytic hydrogenation to reduce the carbon-carbon double bond. This step must be carefully controlled to avoid deuterium-hydrogen exchange.
-
The resulting saturated deuterated biotin ester is then hydrolyzed, typically using a base (e.g., NaOH) followed by acidification, to yield the final this compound carboxylic acid.
Step 4: Purification
-
The crude this compound is purified using a suitable chromatographic technique, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high chemical purity.
Determination of Isotopic Purity
The accurate determination of isotopic purity is paramount. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is a highly sensitive technique used to determine the isotopic enrichment of a labeled compound.[7] By comparing the intensity of the mass spectral peaks corresponding to the labeled and unlabeled species, the percentage of deuterium incorporation can be calculated.
Experimental Protocol: Isotopic Purity by LC-MS
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol/water).
-
Chromatographic Separation: The sample is injected into an HPLC system coupled to a mass spectrometer. A reversed-phase column is typically used to separate this compound from any impurities.
-
Mass Spectrometric Detection: The mass spectrometer is operated in full-scan mode to detect the molecular ions of both unlabeled biotin and this compound.
-
Data Analysis: The peak areas of the extracted ion chromatograms for the different isotopologues are integrated. The isotopic purity is calculated as the ratio of the peak area of the deuterated species to the sum of the peak areas of all isotopic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels and for quantifying the isotopic enrichment.[8] In ¹H NMR, the absence or reduction of signals at specific chemical shifts indicates the replacement of protons with deuterium. ²H NMR can also be used to directly observe the deuterium nuclei.
Experimental Protocol: Isotopic Purity by NMR
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The integrals of the signals corresponding to the protons at the labeled positions are compared to the integrals of signals from protons in the unlabeled positions of the molecule. The reduction in the integral value at the labeled position corresponds to the degree of deuteration.
-
²H NMR Analysis (Optional): A ²H NMR spectrum can be acquired to directly detect the deuterium signals and confirm their location.
Conclusion
This compound is a vital tool for researchers in drug development and metabolism studies. Its synthesis, while requiring careful control of reaction conditions to ensure high isotopic enrichment, can be achieved through established organic chemistry reactions. The rigorous analysis of its isotopic purity by mass spectrometry and NMR spectroscopy is essential to guarantee its suitability as an internal standard for accurate quantitative analyses. This guide provides a foundational understanding of the key technical aspects related to the synthesis and quality control of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Biotin-2′,2′,3′,3′-d4 ≥98 atom % D, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]
Biotin-d2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Application of Biotin-d2 as an Internal Standard in Mass Spectrometry-based Quantification.
This guide provides a comprehensive overview of this compound, a deuterated analog of biotin, for researchers, scientists, and professionals in drug development. It details its physicochemical properties, its critical role as an internal standard in quantitative analysis, and provides a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Core Concepts: Physicochemical Properties of this compound
This compound is a stable isotope-labeled version of biotin (Vitamin B7), where two hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of biotin in various biological matrices.
| Property | Value | Citation |
| CAS Number | 1217481-41-8 | |
| Molecular Formula | C₁₀H₁₄D₂N₂O₃S | |
| Molecular Weight | Ranging from 246.32 to 246.33 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol and water (upon heating) | [1] |
| Isotopic Purity | Typically ≥98 atom % D |
The Role of this compound in Quantitative Analysis
In quantitative mass spectrometry, particularly in pharmacokinetic and metabolic studies, precision and accuracy are paramount. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for such analyses. The fundamental principle is that the isotopically labeled standard behaves nearly identically to the endogenous analyte (biotin) throughout sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample, variations in sample extraction, matrix effects, and instrument response can be normalized, leading to highly accurate and reliable quantification of biotin.
The use of a stable isotope dilution assay with this compound is a common and robust method for determining biotin concentrations in complex biological samples like plasma, serum, and tissue extracts.
Experimental Protocol: Quantification of Biotin in Human Plasma using this compound and LC-MS/MS
This protocol outlines a typical stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of biotin in human plasma using this compound as an internal standard.
Materials and Reagents
-
Biotin (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve biotin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the biotin primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration appropriate for spiking into the plasma samples.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to separate biotin from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Biotin: m/z 245.1 → 227.1; this compound: m/z 247.1 → 229.1 |
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of biotin to this compound against the concentration of the biotin standards. The concentration of biotin in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow for Biotin Quantification
References
A Technical Guide to Commercially Available Biotin-d2 Standards for Researchers and Drug Development Professionals
Introduction
Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that plays a crucial role as a cofactor for five carboxylase enzymes essential for fatty acid synthesis, gluconeogenesis, and the catabolism of several amino acids and odd-chain fatty acids.[1] Given its significance in metabolic processes, the accurate quantification of biotin in various biological matrices is of paramount importance in biomedical research and drug development. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification. This technical guide provides an in-depth overview of commercially available Biotin-d2 standards, their applications, and detailed experimental protocols for their use.
Commercially Available this compound Standards
This compound, a deuterated analog of biotin, serves as an excellent internal standard for the quantification of biotin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Its physicochemical properties are nearly identical to those of endogenous biotin, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation in mass spectrometric analysis. Several chemical and life science suppliers offer this compound standards with varying specifications.
A summary of commercially available this compound standards is presented in the tables below, compiled from publicly available data sheets and certificates of analysis.
Table 1: General Specifications of Commercially Available this compound Standards
| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight |
| Cayman Chemical | This compound | 1217481-41-8 | C₁₀H₁₄D₂N₂O₃S | 246.3 |
| Sigma-Aldrich | Biotin-(ring-6,6-d2) | 1217481-41-8 | C₁₀D₂H₁₄N₂O₃S | 246.32 |
| MedchemExpress | This compound | Not specified | C₁₀H₁₄D₂N₂O₃S | 246.32 |
| IsoSciences | Biotin-[d2] | 1217481-41-8 | Not specified | Not specified |
| Clearsynth | This compound | 1217481-41-8 | Not specified | Not specified |
Table 2: Purity and Isotopic Enrichment of this compound Standards
| Supplier | Chemical Purity | Isotopic Purity (Atom % D) | Deuterated Forms |
| Cayman Chemical | ≥98% | Not specified | ≥99% (d₁-d₂) |
| Sigma-Aldrich | ≥97% (CP) | ≥98 atom % D | Not specified |
| MedchemExpress | 98.53% | Not specified | Not specified |
| IsoSciences | >97% | ≥98% | Not specified |
| Clearsynth | Not specified | Not specified | Not specified |
CP: Chemical Purity
Biotin's Role in Metabolic Signaling Pathways
Biotin is a covalently bound prosthetic group for a family of enzymes known as biotin-dependent carboxylases.[1] These enzymes catalyze key metabolic reactions by transferring a carboxyl group to various substrates.[1] The general mechanism involves two steps: the ATP-dependent carboxylation of the biotin moiety by biotin carboxylase (BC), followed by the transfer of the carboxyl group from carboxybiotin to the acceptor substrate by carboxyltransferase (CT).[1][4]
Below are diagrams illustrating the key signaling pathways involving biotin-dependent carboxylases.
Figure 1: General mechanism of biotin-dependent carboxylases.
Biotin-dependent carboxylases are integral to several key metabolic pathways:
-
Acetyl-CoA Carboxylase (ACC): Catalyzes the first committed step in fatty acid synthesis, the carboxylation of acetyl-CoA to form malonyl-CoA.[5][6]
-
Pyruvate Carboxylase (PC): A crucial anaplerotic enzyme that replenishes oxaloacetate in the citric acid cycle and is important for gluconeogenesis.[7][8]
-
Propionyl-CoA Carboxylase (PCC): Involved in the catabolism of odd-chain fatty acids and several amino acids by converting propionyl-CoA to methylmalonyl-CoA.[9][10]
-
Methylcrotonyl-CoA Carboxylase (MCC): Plays a role in the degradation pathway of the amino acid leucine, catalyzing the carboxylation of 3-methylcrotonyl-CoA.[11][12]
References
- 1. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. THE MECHANISM OF BIOTIN-DEPENDENT ENZYMES | Annual Reviews [annualreviews.org]
- 5. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]
- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 8. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 11. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
A Technical Guide to the Stability and Storage of Biotin-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Biotin-d2, a deuterated internal standard crucial for the accurate quantification of biotin in various biological matrices. Adherence to proper handling and storage protocols is paramount to ensure its isotopic purity, chemical integrity, and, consequently, the reliability of analytical data.
Core Stability and Storage Parameters
This compound, like its non-labeled counterpart, is a relatively stable molecule when stored under appropriate conditions. However, its stability can be influenced by factors such as temperature, light, humidity, and pH. The following tables summarize the key stability and storage information compiled from various suppliers and technical datasheets.
Storage Conditions for Solid this compound
Proper storage of this compound in its solid form is critical for long-term stability. The primary recommendation is to store it in a freezer, protected from moisture and light.
| Parameter | Condition | Duration | Source(s) |
| Storage Temperature | -20°C | ≥ 4 years | [1] |
| -20°C | 3 years | [2] | |
| 4°C | 2 years | [2] | |
| Shipping Condition | Room Temperature | Varies | [1][2] |
| Handling | Store desiccated and sealed | 12 months after receipt | [3] |
| Avoid heat, humidity, and sunlight | Not specified | [4] |
Stability of this compound in Solution
Once in solution, the stability of this compound is more limited and highly dependent on the solvent and storage temperature. It is advisable to prepare solutions fresh or store them for short periods under controlled conditions.
| Solvent | Storage Temperature | Duration | Source(s) |
| In an appropriate solvent | -80°C | 6 months | [2][5] |
| -20°C | 1 month | [2][5] | |
| Moderately acidic or neutral aqueous solutions | Not specified | Several months | [3] |
| Solutions with pH > 9 | Not specified | Less stable | [3] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.[5]
Degradation Pathways and Incompatibilities
Understanding the potential degradation pathways of this compound is essential for troubleshooting and ensuring the accuracy of experimental results. The degradation of this compound is expected to follow similar pathways to that of unlabeled biotin.
The primary routes of degradation involve:
-
Oxidation of the sulfur atom: The thioether in the thiophane ring can be oxidized to form biotin-d-sulfoxide, biotin-l-sulfoxide, and ultimately biotin sulfone.[6][7] This oxidation can be initiated by strong oxidizing agents or exposure to UV light in the presence of oxygen.[4][8]
-
β-oxidation of the valeric acid side chain: This pathway leads to the formation of metabolites such as bisnorbiotin and tetranorbiotin.[7]
Incompatible Materials: Strong oxidizing agents should be avoided as they can promote the oxidation of the sulfur atom in the this compound molecule.[4]
The following diagram illustrates the primary oxidative degradation pathway of the biotin molecule.
References
- 1. database.ich.org [database.ich.org]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. Biotinidase Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. Figure 1. [The biotin cycle]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 6. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotin sulfoxide - Wikipedia [en.wikipedia.org]
Deuterated Biotin for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that endpoint measurements alone cannot offer. Among the various stable isotopes, deuterium (²H) offers unique advantages in tracing metabolic pathways due to its significant mass difference from hydrogen and its role in key biological reactions. Deuterated biotin, a stable isotope-labeled form of vitamin B7, presents a powerful probe for investigating the metabolic pathways where biotin plays a crucial role as an enzymatic cofactor. This technical guide provides a comprehensive overview of the application of deuterated biotin in metabolic studies, with a focus on its use in tracing fatty acid synthesis. We will delve into the core principles, experimental protocols, data interpretation, and visualization of key metabolic and experimental workflows.
Biotin is an essential cofactor for several carboxylases, including acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid biosynthesis.[1][2][3] By introducing deuterated biotin into a biological system, researchers can trace the incorporation of deuterium into downstream metabolites, thereby elucidating the activity and contribution of biotin-dependent pathways. This approach is particularly valuable for understanding metabolic reprogramming in various diseases, including cancer and metabolic disorders, and for assessing the efficacy of therapeutic interventions targeting these pathways.
Core Principles of Metabolic Tracing with Deuterated Biotin
The fundamental principle behind using deuterated biotin as a metabolic tracer lies in the ability to distinguish it from its naturally abundant, unlabeled counterpart using mass spectrometry. When cells are supplied with deuterated biotin, it is taken up and utilized by holocarboxylase synthetase to form deuterated holocarboxylases. These enzymes then participate in their respective metabolic reactions, transferring the deuterium label to downstream metabolites.
In the context of fatty acid synthesis, deuterated biotin acts as a cofactor for ACC, which carboxylates acetyl-CoA to form malonyl-CoA. The deuterium atoms on the biotin molecule can be transferred to the newly synthesized fatty acids. By measuring the isotopic enrichment of these fatty acids, it is possible to quantify the rate of de novo lipogenesis and assess the activity of the fatty acid synthesis pathway.[4][5][6]
Data Presentation: Quantifying Metabolic Flux
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of the metabolite of interest. The MID represents the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition). This data can then be used to calculate key metabolic parameters such as fractional contribution and de novo synthesis rates.
While specific quantitative data from published metabolic flux analysis studies using deuterated biotin as the primary tracer are not widely available, the following table presents illustrative data based on the principles of stable isotope tracing with other deuterated precursors in lipogenesis studies. This hypothetical dataset demonstrates the type of quantitative information that can be obtained.
| Parameter | Control Cells | Treatment X | P-value |
| Deuterium Enrichment in Palmitate (%) | 15.2 ± 1.8 | 8.5 ± 1.2 | <0.01 |
| De Novo Palmitate Synthesis (nmol/mg protein/hr) | 5.8 ± 0.7 | 3.2 ± 0.5 | <0.01 |
| Fractional Contribution of De Novo Synthesis to Palmitate Pool (%) | 25.4 ± 3.1 | 14.1 ± 2.0 | <0.01 |
| Acetyl-CoA Carboxylase (ACC) Activity (relative units) | 1.0 ± 0.1 | 0.6 ± 0.08 | <0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how quantitative data from a deuterated biotin tracing experiment could be presented.
Experimental Protocols
A successful metabolic tracing experiment with deuterated biotin requires careful planning and execution of several key steps, from cell culture to mass spectrometry analysis.
Cell Culture and Labeling
This protocol describes the labeling of cultured mammalian cells with deuterated biotin to trace fatty acid synthesis.
Materials:
-
Mammalian cell line of interest (e.g., adipocytes, hepatocytes, cancer cell lines)
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Deuterated biotin (e.g., Biotin-d4)
-
Biotin-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Adaptation to Biotin-Free Medium (Optional): To enhance the incorporation of the labeled biotin, cells can be cultured in a biotin-free medium supplemented with dFBS for 24-48 hours prior to the experiment.
-
Labeling: Replace the culture medium with fresh medium containing a known concentration of deuterated biotin. The optimal concentration and labeling time should be determined empirically for each cell line and experimental question, but typically ranges from 10-100 µM for 24-72 hours.
-
Cell Harvest: At the end of the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate for normalization purposes.
Sample Preparation for Mass Spectrometry
This protocol outlines the extraction and preparation of fatty acids from cell lysates for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Cell lysate from the labeling experiment
-
Internal standard (e.g., a fatty acid with an odd number of carbons, like C17:0)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Lipid Extraction: To a known amount of cell lysate, add the internal standard. Perform a Bligh-Dyer extraction by adding chloroform and methanol in a 1:2 ratio (v/v), followed by chloroform and 0.9% NaCl to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex vigorously and centrifuge to separate the phases.
-
Isolate Lipid Layer: Carefully collect the lower organic phase containing the lipids.
-
Fatty Acid Methylation: Evaporate the solvent under a stream of nitrogen. Add 14% BF3 in methanol and heat at 100°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
FAMEs Extraction: After cooling, add hexane and saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate. Evaporate the solvent and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
Mass Spectrometry Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Injection: Inject the FAMEs sample onto the GC column.
-
Separation: Separate the different FAMEs based on their retention times.
-
Mass Analysis: As the FAMEs elute from the GC column, they are ionized and their mass-to-charge ratio (m/z) is analyzed by the mass spectrometer.
-
Data Acquisition: Acquire the mass spectra for each FAME peak. The isotopic enrichment is determined by analyzing the mass isotopologue distribution of the FAMEs. For example, the incorporation of deuterium will result in an increase in the M+n peaks, where 'n' is the number of deuterium atoms incorporated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to metabolic studies using deuterated biotin.
Caption: Fatty acid synthesis pathway highlighting the role of deuterated biotin.
Caption: Theoretical incorporation of deuterium from biotin into fatty acids.
Caption: Experimental workflow for metabolic studies with deuterated biotin.
Applications in Drug Development
The use of deuterated biotin in metabolic studies has significant implications for drug development. By providing a quantitative measure of metabolic flux through key pathways, it can be used to:
-
Assess Target Engagement: For drugs that target enzymes like ACC, deuterated biotin tracing can directly measure the impact of the drug on fatty acid synthesis in a cellular context.
-
Elucidate Mechanisms of Action: Understanding how a drug candidate alters metabolic pathways can provide insights into its mechanism of action and potential off-target effects.
-
Identify Biomarkers: Changes in metabolic fluxes in response to drug treatment can serve as pharmacodynamic biomarkers to monitor drug efficacy.
-
Stratify Patient Populations: Metabolic phenotyping using stable isotope tracers could help identify patient populations that are more likely to respond to a particular therapy.
Conclusion
Deuterated biotin is a valuable tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism. Its application in stable isotope tracing studies provides a powerful means to quantify the flux through biotin-dependent pathways, particularly fatty acid synthesis. While the direct application of deuterated biotin in published metabolic flux studies is still emerging, the principles and methodologies are well-established through the use of other deuterated tracers. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for designing and implementing robust metabolic studies with deuterated biotin, ultimately contributing to a deeper understanding of metabolic regulation in health and disease and facilitating the development of novel therapeutics.
References
- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Evidence of a biotin dependent acetyl-coenzyme A carboxylase in rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Principle and Application of Biotin-d2 as an Internal Standard in Quantitative Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Core Principle of Isotope Dilution Mass Spectrometry
In the realm of quantitative analysis, particularly within complex biological matrices, achieving accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for its sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects where co-eluting substances suppress or enhance the ionization of the analyte of interest.
To counteract these sources of error, the principle of isotope dilution mass spectrometry (ID-MS) is employed. This "gold standard" technique involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of the analytical workflow. This SIL compound, known as an internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).
Biotin-d2, a deuterated form of biotin (Vitamin B7), serves as an ideal internal standard for the quantification of biotin.[1][2] By adding a precise amount of this compound to every sample, calibrator, and quality control (QC) sample, any physical or chemical variations that affect the native biotin during the analytical process will equally affect the this compound.[3] The mass spectrometer can differentiate between the analyte (biotin) and the internal standard (this compound) based on their mass-to-charge (m/z) ratio. The final concentration of biotin is then determined by calculating the ratio of the instrument response of the analyte to that of the internal standard. This ratioing technique effectively cancels out most sources of analytical variability, leading to highly accurate and precise quantification.
Biotin: A Vital Coenzyme
Biotin is a water-soluble B-vitamin that acts as an essential cofactor for five carboxylase enzymes involved in crucial metabolic pathways, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[4] Given its vital role, the accurate measurement of biotin levels is critical in various research and clinical settings, from nutritional studies to the diagnosis and monitoring of biotinidase deficiency.
Experimental Workflow and Protocols
The following sections outline a generalized experimental workflow and detailed protocols for the quantification of biotin in biological matrices using this compound as an internal standard. These protocols are a synthesis of methodologies reported in the scientific literature and should be adapted and validated for specific laboratory conditions and sample types.
Generalized Experimental Workflow
The overall process for biotin quantification using this compound as an internal standard can be visualized as a series of sequential steps, from sample collection to data analysis.
Caption: Generalized workflow for biotin quantification using this compound.
Detailed Experimental Protocols
-
Biotin analytical standard
-
This compound (or other deuterated forms like Biotin-d4) internal standard[5]
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Ammonium formate or ammonium fluoride
-
Human plasma or serum (for standards and QCs)
-
Solid-phase extraction (SPE) cartridges or plates (e.g., EVOLUTE® EXPRESS ABN)[1]
-
Centrifuge tubes
-
Nitrogen evaporator
-
Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve biotin in a suitable solvent (e.g., methanol or a slightly basic aqueous solution).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the biotin stock.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the biotin stock solution with an appropriate diluent (e.g., 50% methanol in water) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 250 pg/mL) in the appropriate diluent.[1]
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Two common methods are protein precipitation and solid-phase extraction.
Method 1: Protein Precipitation (for Plasma or Serum) [6]
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold methanol (containing 0.1% formic acid, if desired) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE) (for Plasma or Serum) [1]
-
To 200 µL of serum, add the internal standard (e.g., this compound at 250 pg/mL) and dilute with 200 µL of 1% aqueous formic acid.[1] Mix well.
-
Condition an SPE plate (e.g., EVOLUTE® EXPRESS ABN, 10 mg) with 500 µL of methanol, followed by 500 µL of 1% aqueous formic acid.[1]
-
Load the 400 µL of the pre-treated serum onto the SPE plate.[1]
-
Wash the plate with 500 µL of water, followed by 500 µL of 95:5 (v/v) water/methanol.[1]
-
Elute the analyte and internal standard with 200 µL of 0.1% ammonium hydroxide in 90:10 (v/v) water/methanol.[1]
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.[1]
-
Reconstitute the extract in 200 µL of 90:10 (v/v) water/acetonitrile.[1]
The following are typical LC-MS/MS parameters that can be optimized for a specific instrument.
| Parameter | Typical Setting |
| LC Column | C18 or PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 1.7 µm)[1][5] |
| Mobile Phase A | 0.1% formic acid in water or 1 mM ammonium fluoride (aq)[1][5] |
| Mobile Phase B | 0.1% formic acid in acetonitrile or methanol[1][5] |
| Flow Rate | 0.3 - 0.4 mL/min[1] |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analyte. |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode[1][5] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Biotin: e.g., m/z 245.1 → 227.1, 166.1; this compound: e.g., m/z 247.1 → 229.1[7] (Note: Specific transitions may vary slightly based on deuteration pattern and instrument). |
Data Presentation and Performance Characteristics
A validated LC-MS/MS method for biotin quantification should demonstrate acceptable performance in terms of linearity, accuracy, precision, and recovery. The following tables summarize typical quantitative data reported for such methods.
Calibration Curve and Linearity
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| Biotin | 25 – 1000 pg/mL | > 0.99[1] |
| Biotin | 5 – 60 µg/L | > 0.999[7] |
| Biotin | 0.5 - 800 µg/L | > 0.99[8] |
Accuracy and Precision
| QC Level | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | Varies by study | < 15% | < 15% | 85 - 115% |
| Medium | Varies by study | < 15% | < 15% | 85 - 115% |
| High | Varies by study | < 15% | < 15% | 85 - 115% |
Note: The acceptance criteria for accuracy and precision are based on regulatory guidelines for bioanalytical method validation.[6]
Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Recovery (%) | RSD (%) |
| Solid-Phase Extraction | Biotin | > 80% | < 10%[1] |
| Protein Precipitation | Biotin | Varies | Varies |
Note: Recovery is a measure of the extraction efficiency of an analytical method. Matrix effect is assessed to ensure that the ionization of the analyte is not affected by the sample matrix.
Limits of Detection and Quantification
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.10 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.31 ng/mL[7] |
Potential Challenges with Deuterated Internal Standards
While stable isotope-labeled internal standards are considered the gold standard, it is important to be aware of potential challenges, particularly with deuterated standards like this compound.
-
Isotope Effect: The C-D bond is stronger than the C-H bond, which can sometimes lead to slight differences in chromatographic retention time between the analyte and the deuterated internal standard.[9][10] If this chromatographic separation is significant and co-occurs with a region of strong matrix-induced ion suppression or enhancement, the analyte and internal standard may not be equally affected, leading to inaccurate quantification.[10]
-
Isotopic Purity: The deuterated internal standard may contain a small percentage of the unlabeled analyte. It is crucial to assess the isotopic purity of the standard and, if necessary, correct for its contribution to the analyte signal.
-
Deuterium-Hydrogen Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent, particularly if the deuterium is located at an exchangeable position (e.g., on a hydroxyl or amine group).[2] This can alter the mass and concentration of the internal standard. For biotin, the deuterium atoms are typically on the carbon skeleton, which minimizes this risk.
Biotin Metabolism
Understanding the metabolic fate of biotin is essential for interpreting quantitative data, especially in studies involving biotin supplementation or deficiency. Biotin is covalently attached to carboxylase enzymes by holocarboxylase synthetase. When these enzymes are degraded, biotin is released from biocytin (biotin-lysine) by the enzyme biotinidase, allowing it to be recycled.[4][11]
Caption: Simplified diagram of the biotin cycle.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of biotin in a variety of biological and pharmaceutical samples. By understanding the core principles of isotope dilution, adhering to detailed and validated experimental protocols, and being aware of potential analytical challenges, researchers can confidently generate high-quality quantitative data. This in-depth guide serves as a foundational resource for scientists and professionals in drug development and related fields, enabling them to effectively implement this powerful analytical technique in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. KEGG PATHWAY: Biotin metabolism - Reference pathway [kegg.jp]
The Role of Deuterated Biotin (Biotin-d2) in Advancing Mass Spectrometry Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry and proteomics, stable isotope-labeled compounds are indispensable tools for achieving high accuracy and precision in quantitative mass spectrometry. Among these, deuterated biotin (Biotin-d2) has emerged as a critical internal standard for the quantification of biotin (Vitamin B7) and as a potential tool in advanced proteomic workflows. This technical guide provides a comprehensive overview of the core applications of this compound in mass spectrometry, with a focus on quantitative analysis and its relevance in proximity labeling techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to support researchers in leveraging this powerful analytical tool.
Core Application: this compound as an Internal Standard in Quantitative Mass Spectrometry
The primary and most widespread application of this compound is its use as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of biotin in various biological and pharmaceutical matrices.[1] The key principle lies in the chemical identity of this compound to its endogenous, unlabeled counterpart, ensuring identical behavior during sample preparation, chromatography, and ionization. The known mass shift allows for their distinct detection by the mass spectrometer, enabling precise ratiometric quantification that corrects for sample loss and matrix effects.[2]
Experimental Protocol: Quantification of Biotin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical workflow for the quantification of biotin in human plasma.
1. Materials and Reagents:
-
Biotin standard
-
This compound (or other deuterated forms like Biotin-d4) internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Sample Preparation:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous biotin levels).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube for analysis.
-
-
Solid-Phase Extraction (SPE) - for cleaner samples:
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample (pre-treated with IS and diluted).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or PFP (pentafluorophenyl) column is commonly used.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute biotin and this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.6 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor to product ion transitions for biotin and this compound are monitored. These transitions should be optimized for the specific instrument being used.
-
4. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of the biotin MRM transition to the peak area of the this compound MRM transition against the concentration of the biotin standards.
-
The concentration of biotin in the unknown samples is then calculated from this calibration curve.
Quantitative Data and Method Validation
The use of a deuterated internal standard like this compound is crucial for developing robust and reliable LC-MS/MS assays. Validation of these methods typically assesses linearity, precision, accuracy, and recovery.
| Parameter | Typical Performance of Biotin LC-MS/MS with this compound IS | Reference |
| **Linearity (R²) ** | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL in plasma | [4][6] |
| Intra-day Precision (%RSD) | < 10% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Accuracy (%Bias) | Within ±15% | [4] |
| Recovery | > 80% | [6] |
Visualizing the Workflow for Biotin Quantification
Caption: Workflow for biotin quantification using a deuterated internal standard.
Broader Applications in Proteomics: Proximity Labeling
While this compound's primary role is as an internal standard, the broader field of biotin's application in proteomics is noteworthy. Techniques like BioID (proximity-dependent biotin identification) and APEX (engineered ascorbate peroxidase) utilize biotin to map protein-protein interactions and subcellular proteomes.[7][8] In these methods, a "bait" protein is fused to a biotinylating enzyme. When activated, this enzyme labels nearby "prey" proteins with biotin. These biotinylated proteins are then enriched and identified by mass spectrometry.
Although these techniques typically use unlabeled biotin, the principles of quantitative proteomics using stable isotopes could be applied. For instance, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with BioID to quantitatively compare protein interactomes under different conditions. While not a direct application of free this compound, this highlights the synergy between biotinylation and isotopic labeling in advanced mass spectrometry workflows.
Visualizing the Proximity Labeling Workflow
Caption: General workflow for proximity labeling mass spectrometry.
Biotin Metabolism and its Relevance
Understanding the metabolic context of biotin is crucial for interpreting quantitative data. Biotin acts as a covalently attached coenzyme for several carboxylases that are essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[9][10]
Key Enzymes in Biotin-Dependent Metabolism:
-
Acetyl-CoA carboxylase (ACC): Involved in the first committed step of fatty acid synthesis.[10]
-
Pyruvate carboxylase (PC): A key enzyme in gluconeogenesis.[9]
-
Propionyl-CoA carboxylase (PCC): Important for the metabolism of odd-chain fatty acids and certain amino acids.[10]
-
Methylcrotonyl-CoA carboxylase (MCC): Involved in the catabolism of the amino acid leucine.[9]
Visualizing the Biotin Metabolic Pathway
Caption: Key metabolic pathways dependent on biotin as a coenzyme.
Conclusion
This compound is a cornerstone for accurate and precise quantification of biotin in a multitude of sample types using mass spectrometry. Its role as an internal standard is fundamental to robust bioanalytical method development in clinical diagnostics, nutritional science, and drug metabolism studies. While advanced proteomics techniques like BioID and APEX do not typically employ free this compound, they underscore the broader importance of the biotin molecule in mapping the cellular interactome. The detailed protocols and workflows presented in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound and to understand the context of biotin analysis in modern life sciences and drug development.
References
- 1. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. What is the mechanism of Biotin? [synapse.patsnap.com]
The deuterium switch: An in-depth technical guide to the safety and handling of deuterated compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has transitioned from a niche academic tool to a validated strategy in modern drug development. This "deuterium switch" can significantly enhance the metabolic stability, safety profile, and pharmacokinetic properties of active pharmaceutical ingredients (APIs). However, the unique physicochemical properties imparted by deuterium necessitate a thorough understanding of the safety and handling considerations associated with these compounds. This technical guide provides a comprehensive overview of the core principles of deuterium's biological impact, detailed experimental protocols for safety and efficacy assessment, and best practices for laboratory handling and disposal.
The Biological Impact of Deuterium: Safety and the Kinetic Isotope Effect
Deuterium is a naturally occurring, stable, non-radioactive isotope of hydrogen.[1] While chemically similar to hydrogen, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its greater mass. This fundamental difference gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[2][3]
In drug metabolism, many oxidative reactions catalyzed by enzymes like the cytochrome P450 (CYP450) family involve the breaking of a C-H bond as a rate-determining step.[4] By replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly slowed.[3][4]
Safety Profile of Deuterated Compounds:
Deuterated compounds are generally considered to have a safety profile similar to their non-deuterated counterparts.[5] The toxicity of a deuterated molecule is primarily determined by the pharmacology of the parent compound, not the presence of deuterium itself. In fact, deuteration can lead to an improved safety profile by:
-
Reducing the formation of toxic metabolites: If a harmful metabolite is formed through a metabolic pathway involving C-H bond cleavage, deuteration can slow this process, reducing the concentration of the toxic species.[4][6]
-
Lowering required dosage: An extended half-life may allow for lower or less frequent dosing to achieve the same therapeutic effect, potentially minimizing dose-dependent side effects.[4][5]
While high concentrations of heavy water (D₂O) (e.g., >25% of body water) can be toxic to higher organisms by disrupting cellular processes like mitosis, the amount of deuterium in a typical dose of a deuterated drug is orders of magnitude lower and not considered a toxicological concern.[5][7]
Table 1: Impact of Deuteration on Pharmacokinetic and Safety Profiles of Selected Drugs
| Deuterated Drug | Non-Deuterated Analog | Key Improvements with Deuteration | Therapeutic Indication |
| Deutetrabenazine | Tetrabenazine | ~2-fold increase in the half-life of active metabolites; Lower and less variable Cmax of active metabolites, leading to improved tolerability.[6] | Chorea associated with Huntington's disease, Tardive Dyskinesia |
| Deucravacitinib | (Non-deuterated precursor) | Significantly increased in vitro metabolic stability, leading to a longer half-life and allowing for once-daily dosing.[6] | Plaque Psoriasis |
| CTP-543 (Deuruxolitinib) | Ruxolitinib | Extended half-life compared to the parent drug.[6] | Alopecia Areata |
Regulatory Landscape for Deuterated Drugs
The regulatory pathway for deuterated drugs is well-established, particularly in the United States.
U.S. Food and Drug Administration (FDA):
The FDA considers a deuterated version of a previously approved drug to be a New Chemical Entity (NCE) .[8] This is because the substitution of hydrogen with deuterium changes the covalent bonding of the molecule. This NCE designation provides a period of market exclusivity.
Many deuterated drugs that are analogs of existing drugs have been successfully approved via the 505(b)(2) regulatory pathway .[8] This pathway allows a sponsor to rely, in part, on the FDA's findings of safety and effectiveness for a previously approved drug. To justify this, the sponsor must provide a "bridge" of data, which typically includes:[8]
-
In vitro and in vivo studies to compare the metabolism of the deuterated and non-deuterated compounds.
-
Bridging toxicity studies.
-
Pharmacokinetic (PK) and bioavailability studies.
European Medicines Agency (EMA):
The EMA does not have a specific guideline dedicated to deuterated active substances. However, a deuterated compound would be considered a new active substance. Developers of deuterated medicines can seek scientific advice or protocol assistance from the EMA to discuss their development plans.[9][10][11] The EMA's Committee for Medicinal Products for Human Use (CHMP) evaluates applications for new medicines based on a thorough assessment of their quality, safety, and efficacy.[12][13][14] The assessment reports for approved medicines are made publicly available.[13][15]
Experimental Protocols for Safety and Metabolic Assessment
Assessing the metabolic stability and pharmacokinetic profile is crucial in the development of deuterated compounds. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to determine if deuteration has successfully slowed the metabolism of a compound.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog using human liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Quenching solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare working solutions of the test compounds (typically 1 µM final concentration). Pre-warm all solutions to 37°C.
-
Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions to initiate the reaction.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a collection plate containing the cold quenching solution to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Diagram: In Vitro Metabolic Stability Workflow
Caption: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in a Rodent Model
This study provides crucial information on how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration to rats.
Materials:
-
Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle (e.g., saline, PEG400).
-
Male Sprague-Dawley rats.
-
Oral gavage needles.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Animal Acclimation and Dosing: Acclimate rats to housing conditions for at least one week. Fast the animals overnight prior to dosing. Administer a single oral dose of the test compound via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (elimination half-life).
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Key steps in a preclinical pharmacokinetic study.
Synthesis and Purification of Deuterated Compounds
The synthesis of deuterated compounds requires specialized methods to ensure high isotopic enrichment and chemical purity.
General Protocol for Deuteration using D₂O
Deuterium oxide (D₂O) is an economical and readily available deuterium source for certain types of deuteration reactions, such as the formyl-selective deuteration of aldehydes.[16][17]
Objective: To selectively deuterate the formyl C-H bond of an aromatic aldehyde using D₂O.
Materials:
-
Aromatic aldehyde substrate.
-
Photocatalyst (e.g., 4CzIPN).
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., a thiol).
-
Deuterium oxide (D₂O).
-
Organic solvent (e.g., ethyl acetate).
-
Visible light source (e.g., blue LED).
Methodology:
-
Reaction Setup: In a reaction vessel transparent to visible light, dissolve the aldehyde substrate, photocatalyst, and HAT catalyst in the organic solvent.
-
Addition of D₂O: Add a large excess of D₂O to the reaction mixture.
-
Irradiation: Irradiate the mixture with the visible light source while stirring at room temperature.
-
Monitoring: Monitor the reaction progress by ¹H NMR or LC-MS to determine the extent of deuterium incorporation.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified using flash column chromatography.[18]
Purification by Flash Column Chromatography
Chromatographic separation of deuterated and non-deuterated compounds can be challenging due to their similar polarities.[18] However, subtle differences can be exploited for purification.
Objective: To purify a deuterated compound from its non-deuterated counterpart and other reaction impurities.
Methodology:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation, aiming for an Rf value of 0.25-0.35 for the desired compound. Use aprotic solvents if H/D exchange is a concern.[18]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel ("dry loading").[18]
-
Elution: Begin elution with the selected mobile phase, gradually increasing the polarity (gradient elution) if necessary.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
General Handling, Storage, and Waste Disposal
Proper handling and disposal procedures are essential to ensure laboratory safety and environmental protection. For deuterated compounds, the primary hazards are associated with the non-deuterated parent molecule.
General Handling and Storage:
-
Consult the Safety Data Sheet (SDS): Always refer to the SDS for the non-deuterated parent compound for specific handling precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, lab coats, and appropriate gloves.
-
Ventilation: Handle volatile or powdered compounds in a well-ventilated area or a chemical fume hood.
-
Storage: Store deuterated compounds in tightly sealed containers, protected from light and moisture to prevent degradation and isotopic exchange. Many deuterated compounds, especially those in solution, should be stored at low temperatures (2-8°C or -20°C).[18]
Waste Disposal:
The disposal of deuterated laboratory waste should follow standard procedures for chemical waste, taking into account the properties of the compound and any solvents used.
-
Segregation: Do not mix deuterated waste with non-hazardous waste. Segregate waste streams based on their chemical properties (e.g., halogenated vs. non-halogenated solvents).[19]
-
Labeling: All waste containers must be clearly labeled with their contents, including the name of the deuterated compound and any solvents.
-
Containers: Use appropriate, leak-proof, and chemically compatible containers for waste collection. Keep containers closed when not in use.[19]
-
Disposal: Dispose of deuterated chemical waste through a licensed hazardous waste disposal service, following all local and institutional regulations.[19] Never dispose of deuterated organic compounds down the drain.[20]
Diagram: Decision Tree for Deuterated Compound Waste Disposal
Caption: A simplified decision-making process for laboratory waste.
This guide provides a foundational understanding of the safety and handling of deuterated compounds. As with all chemical research, it is imperative to consult specific safety data sheets, institutional guidelines, and relevant regulatory documents before commencing work. The strategic use of deuterium continues to offer exciting possibilities in drug development, and a commitment to safe and informed handling practices is paramount to realizing this potential.
References
- 1. Deuterated APIs | ZEOCHEM [zeochem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. benchchem.com [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. salamandra.net [salamandra.net]
- 9. Scientific advice and protocol assistance | European Medicines Agency (EMA) [ema.europa.eu]
- 10. How to Apply for Scientific Advice & Protocol Assistance with EMA [dlrcgroup.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. trial.medpath.com [trial.medpath.com]
- 13. How EMA evaluates medicines for human use | European Medicines Agency (EMA) [ema.europa.eu]
- 14. The evaluation of medicines, step-by-step | European Medicines Agency (EMA) [ema.europa.eu]
- 15. European public assessment report | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. 2024.sci-hub.ru [2024.sci-hub.ru]
Methodological & Application
Quantification of Biotin in Human Serum Using Isotope Dilution LC-MS/MS with Biotin-d2
Application Note AP-LCMS-032
Abstract
This application note presents a robust and sensitive method for the quantification of biotin (Vitamin B7) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Biotin-d2, for accurate and precise quantification through isotope dilution. A streamlined solid-phase extraction (SPE) procedure is employed for sample clean-up, ensuring high recovery and minimal matrix effects. The described method is suitable for clinical research, nutritional status assessment, and drug development applications where accurate biotin measurement is critical.
Introduction
Biotin is a water-soluble B-vitamin that plays a crucial role as a cofactor for several carboxylase enzymes essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] Accurate measurement of biotin levels in biological matrices is vital for diagnosing deficiencies and for research in various therapeutic areas.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high selectivity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, compensates for sample preparation losses and matrix-induced ionization suppression, leading to highly reliable results.[3] This application note provides a detailed protocol for the extraction and quantification of biotin in human serum using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Biotin (Sigma-Aldrich)
-
This compound (Toronto Research Chemicals)
-
Formic Acid, LC-MS grade (Fisher Scientific)
-
Ammonium Fluoride, LC-MS grade (Sigma-Aldrich)
-
Acetonitrile, LC-MS grade (Fisher Scientific)
-
Methanol, LC-MS grade (Fisher Scientific)
-
Ammonium Hydroxide (Sigma-Aldrich)
-
Water, LC-MS grade (Fisher Scientific)
-
Human Serum (BioIVT)
-
EVOLUTE® EXPRESS ABN 96-well SPE plates (Biotage)[5]
Standard and Internal Standard Preparation
-
Biotin Stock Solution (1 mg/mL): Dissolve 10 mg of biotin in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the biotin stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Working Internal Standard Solution (250 pg/mL): Prepare the working IS solution by diluting the this compound stock solution in 1% aqueous formic acid.[5]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human serum, add 200 µL of the 250 pg/mL this compound working internal standard solution.[5]
-
Add 200 µL of 1% aqueous formic acid to the serum and IS mixture and vortex.[5]
-
Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of 1% aqueous formic acid.[5]
-
Load the entire 400 µL of the pre-treated serum sample into the conditioned wells.[5]
-
Wash the wells with 500 µL of water, followed by 500 µL of 95:5 (v/v) water:methanol.[5]
-
Elute the analytes with 200 µL of 0.1% ammonium hydroxide in 90:10 (v/v) water:methanol.[5]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of 90:10 (v/v) water:acetonitrile for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18-PFP, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 1 mM aqueous ammonium fluoride |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| MRM Transitions | Analyte |
Data Presentation
Calibration Curve
A calibration curve was generated by plotting the peak area ratio of biotin to this compound against the concentration of the calibration standards. The curve demonstrated excellent linearity over the concentration range of 25 to 5000 pg/mL.[5]
| Parameter | Value |
| Concentration Range | 25 - 5000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
Method Performance
The performance of the method was evaluated by assessing recovery and reproducibility.
| Parameter | Concentration | Result |
| Recovery | 2000 pg/mL | > 80% |
| Reproducibility (RSD) | 2000 pg/mL | < 10% |
Data adapted from a similar method for biotin quantification in serum.[5]
Visualizations
Experimental Workflow
Caption: Workflow for Biotin Quantification.
Biotin Metabolic Pathway
Caption: Biotin Activation and Recycling Pathway.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of biotin in human serum. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The solid-phase extraction protocol is effective for sample clean-up, minimizing matrix effects and leading to high recovery rates. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate biotin measurements in a clinical research setting.
References
- 1. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.labrulez.com [lcms.labrulez.com]
Biotin-d2 as a Tracer in Metabolic Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as Vitamin B7, is a water-soluble vitamin that serves as an essential coenzyme for several carboxylase enzymes.[1] These enzymes play a critical role in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[1] Given its central role in metabolism, tracking the flux of biotin and its metabolites can provide valuable insights into the metabolic state of cells and tissues.
Biotin-d2, a stable isotope-labeled version of biotin, is a powerful tool for metabolic flux analysis (MFA).[2] By replacing specific hydrogen atoms with deuterium, this compound can be distinguished from its endogenous counterpart by mass spectrometry (MS). This allows researchers to trace the uptake, metabolism, and incorporation of biotin into various metabolic pathways, providing a dynamic view of cellular metabolism. The use of stable isotopes like deuterium offers a non-radioactive and safe method for these investigations.[2]
This document provides detailed application notes and protocols for utilizing this compound as a tracer in metabolic flux analysis, aimed at researchers, scientists, and professionals in drug development.
Applications in Research and Drug Development
The use of this compound as a tracer in metabolic flux analysis has several critical applications:
-
Understanding Disease Metabolism: Many diseases, including cancer and metabolic disorders, exhibit altered metabolic pathways.[3][4][5] this compound can be used to probe these alterations, identifying potential therapeutic targets. For instance, the increased reliance of some cancer cells on specific metabolic pathways makes them vulnerable to therapies that target these pathways.[3]
-
Drug Development and Efficacy Testing: this compound can be used to assess the impact of a drug candidate on specific metabolic pathways. By tracking the flux of this compound, researchers can determine if a drug is effectively modulating its intended target and identify any off-target metabolic effects.[6]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The use of deuterated compounds like this compound is a common strategy in drug development to study the pharmacokinetic and metabolic profiles of drugs.[2]
-
Nutritional Science: These methods can be applied to nutritional studies to understand how diet and supplements affect biotin metabolism and overall metabolic health.
Experimental Protocols
This section provides a generalized protocol for a metabolic flux analysis experiment using this compound in cultured mammalian cells.
Cell Culture and Labeling
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Biotin-free cell culture medium
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (D-Biotin-d2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Adaptation to Biotin-Free Medium (Optional but Recommended): To enhance the incorporation of this compound, adapt the cells to a biotin-free medium supplemented with dialyzed FBS for 24-48 hours prior to the experiment. Dialyzed FBS has reduced levels of endogenous biotin.
-
Labeling:
-
Prepare the labeling medium by supplementing the biotin-free medium with a known concentration of this compound. The optimal concentration should be determined empirically but can start in the physiological range.
-
Remove the standard or adaptation medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound labeling medium to the cells.
-
Incubate the cells for a specific period (time course experiment). The labeling duration will depend on the specific pathway and the turnover rate of the metabolites of interest. It is recommended to perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal labeling time.
-
Metabolite Extraction
Materials:
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching Metabolism: To halt enzymatic activity and accurately capture the metabolic state, rapidly quench the cells.
-
For adherent cells, aspirate the labeling medium and immediately place the culture plate on dry ice.
-
For suspension cells, rapidly pellet the cells by centrifugation at a low speed and aspirate the supernatant.
-
-
Washing: Wash the cells once with ice-cold PBS to remove any remaining extracellular this compound.
-
Extraction:
-
Add a pre-chilled 80% methanol solution to the cells. For a 6-well plate, use 1 mL per well.
-
For adherent cells, use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate in methanol to a pre-chilled microcentrifuge tube.
-
-
Lysis and Protein Precipitation:
-
Vortex the tubes vigorously.
-
Incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube. The supernatant can be stored at -80°C until analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Generalized LC-MS/MS Parameters:
The following are generalized parameters and should be optimized for the specific instrumentation and experimental goals.
| Parameter | Recommended Setting |
| LC Column | C18 or Pentafluorophenyl (PFP) column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of biotin and its metabolites |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
MRM is a highly sensitive and specific method for quantifying known compounds. The precursor and product ion pairs for biotin and this compound need to be determined empirically on the specific mass spectrometer used.
-
Biotin (unlabeled): The precursor ion ([M+H]⁺) is m/z 245.1. Common product ions for fragmentation include m/z 227.1, 166.1, and 97.1.
-
This compound: The precursor ion ([M+H]⁺) is m/z 247.1. The product ions will be shifted by +2 Da compared to unlabeled biotin.
Data Analysis:
-
Peak Integration: Integrate the peak areas for the MRM transitions of both unlabeled biotin and this compound.
-
Isotopologue Distribution Analysis: Determine the fractional enrichment of this compound in the total biotin pool.
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to model the metabolic network and calculate the flux rates based on the isotopic labeling data and other constraints such as nutrient uptake and secretion rates.
Data Presentation
The quantitative data obtained from metabolic flux analysis experiments should be presented in a clear and structured format to allow for easy comparison.
Table 1: Hypothetical Fractional Enrichment of this compound in a Cancer Cell Line Treated with a Drug Candidate.
| Time (hours) | Untreated Control (% this compound) | Drug Treated (% this compound) |
| 0 | 0.5 ± 0.1 | 0.6 ± 0.2 |
| 4 | 25.3 ± 2.1 | 15.8 ± 1.9 |
| 8 | 48.9 ± 3.5 | 30.2 ± 2.8 |
| 12 | 65.1 ± 4.2 | 42.5 ± 3.7 |
| 24 | 80.7 ± 5.1 | 55.3 ± 4.5 |
Values are presented as mean ± standard deviation (n=3).
Table 2: Hypothetical Metabolic Flux Rates Through Biotin-Dependent Carboxylases.
| Metabolic Flux | Untreated Control (nmol/10^6 cells/hr) | Drug Treated (nmol/10^6 cells/hr) |
| Acetyl-CoA Carboxylase (ACC) | 50.2 ± 4.1 | 25.7 ± 3.2 |
| Pyruvate Carboxylase (PC) | 35.8 ± 3.5 | 33.1 ± 2.9 |
| Propionyl-CoA Carboxylase (PCC) | 15.1 ± 1.8 | 14.5 ± 1.5 |
| Methylcrotonyl-CoA Carboxylase (MCC) | 10.5 ± 1.2 | 10.1 ± 1.1 |
Flux rates are calculated based on the isotopic labeling data from the this compound tracer experiment.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize complex biological pathways and experimental workflows.
Biotin-Dependent Carboxylase Pathway
Caption: this compound is taken up by the cell and activated to form holo-carboxylases.
Experimental Workflow for this compound Metabolic Flux Analysis
Caption: Workflow for this compound metabolic flux analysis in cell culture.
Conclusion
This compound is a valuable tracer for investigating the dynamics of biotin metabolism and the activity of biotin-dependent enzymes. The protocols and application notes provided here offer a framework for researchers to design and execute metabolic flux analysis experiments. These studies can yield significant insights into cellular metabolism in both healthy and diseased states, aiding in the discovery of new therapeutic targets and the development of novel drugs. The combination of stable isotope tracing with advanced mass spectrometry techniques provides a powerful platform for quantitative biology.
References
- 1. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin's Lessons in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling using Biotinylation for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for accurate and robust quantitative proteomics, enabling the relative quantification of proteins between different cell populations. This application note details a comprehensive protocol combining biotinylation-based enrichment of cell surface proteins with Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) for in-depth quantitative analysis of the cell surface proteome. This methodology is particularly valuable for drug development professionals seeking to identify and quantify cell surface drug targets, understand signaling pathways, and discover novel biomarkers.
While Biotin-d2 is primarily utilized as an internal standard for the quantification of biotin itself by analytical techniques such as GC-MS or LC-MS, this protocol leverages the power of biotin chemistry for affinity purification in conjunction with the quantitative prowess of SILAC.[1]
Principle of the Method
The workflow integrates two key techniques:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Two populations of cells are cultured in media containing either normal ("light") or heavy stable isotope-labeled ("heavy") essential amino acids (e.g., L-arginine and L-lysine). Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population. This creates a mass shift for every arginine and lysine-containing peptide, allowing for their differentiation and relative quantification by mass spectrometry.
-
Cell Surface Protein Biotinylation: A membrane-impermeable biotinylating reagent is used to covalently label primary amines of proteins exposed on the cell surface. Following cell lysis, these biotinylated proteins can be specifically enriched using streptavidin-coated beads.
By combining these methods, the cell surface proteomes of two distinct cell populations (e.g., treated vs. untreated, diseased vs. healthy) can be differentially labeled, enriched, and then quantified in a single mass spectrometry experiment, minimizing experimental variability.
Experimental Protocols
Part 1: SILAC Labeling
Materials:
-
Cells of interest
-
SILAC-grade cell culture medium (deficient in L-arginine and L-lysine)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-arginine and L-lysine
-
"Heavy" L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂)
-
Standard cell culture reagents and equipment
Protocol:
-
Cell Culture Preparation: Culture cells for at least two passages in the presence of dFBS to deplete endogenous unlabeled amino acids.
-
Adaptation to SILAC Media:
-
Prepare "light" medium by supplementing the SILAC base medium with "light" L-arginine and L-lysine at standard concentrations.
-
Prepare "heavy" medium by supplementing the SILAC base medium with "heavy" L-arginine and L-lysine at the same concentrations.
-
Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.
-
-
Metabolic Labeling: Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
-
Verification of Labeling Efficiency (Optional but Recommended):
-
Harvest a small aliquot of cells from the "heavy" labeled population.
-
Lyse the cells, digest the proteins with trypsin, and analyze by mass spectrometry.
-
Confirm that >97% of the arginine and lysine-containing peptides have incorporated the heavy isotopes.
-
-
Experimental Treatment: Once complete labeling is achieved, treat the cell populations according to the experimental design (e.g., drug treatment of the "heavy" labeled cells and vehicle treatment of the "light" labeled cells).
Part 2: Cell Surface Biotinylation and Protein Enrichment
Materials:
-
SILAC-labeled cells from Part 1
-
Phosphate-buffered saline (PBS), ice-cold
-
Membrane-impermeable biotinylating reagent (e.g., Sulfo-NHS-SS-Biotin), freshly prepared in PBS
-
Quenching buffer (e.g., 100 mM glycine in PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt buffer, urea buffer, PBS)
-
Elution buffer (e.g., sample buffer with DTT and excess free biotin)
Protocol:
-
Cell Harvest and Washing:
-
After experimental treatment, place cell culture dishes on ice and wash the cells three times with ice-cold PBS to remove any residual media.
-
-
Biotinylation Reaction:
-
Incubate the cells with the freshly prepared biotinylating reagent (e.g., 0.5 mg/mL Sulfo-NHS-SS-Biotin in PBS) for 10-30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the biotinylation reagent and add ice-cold quenching buffer. Incubate for 5-10 minutes at 4°C to quench any unreacted biotinylation reagent.
-
Wash the cells three times with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse the "light" and "heavy" labeled cells separately in lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Mixing of Lysates:
-
Combine equal amounts of protein from the "light" and "heavy" lysates. This creates the quantitative standard for the subsequent analysis.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the mixed lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high salt buffer, urea buffer, and finally PBS).
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in a sample buffer containing a reducing agent (like DTT, if using Sulfo-NHS-SS-Biotin) and an excess of free biotin.
-
Part 3: Protein Digestion and Mass Spectrometry
Materials:
-
Eluted protein sample from Part 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
Protocol:
-
In-solution or In-gel Digestion:
-
Reduce the disulfide bonds in the eluted proteins with DTT.
-
Alkylate the free cysteine residues with IAA.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS). The mass spectrometer will acquire MS1 scans to measure the intensity of the "light" and "heavy" peptide pairs, and MS/MS scans to identify the peptide sequences.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify the proteins and quantify the relative abundance of the "heavy" to "light" peptide pairs.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the experimental treatment.
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table.
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 0.85 | Unchanged |
| P06733 | EGFR | Epidermal growth factor receptor | 2.54 | 0.001 | Up-regulated |
| P11362 | ITGB1 | Integrin beta-1 | 0.45 | 0.005 | Down-regulated |
| ... | ... | ... | ... | ... | ... |
| H/L Ratio: The ratio of the intensity of the "heavy" labeled peptides to the "light" labeled peptides. A ratio > 1 indicates up-regulation, and a ratio < 1 indicates down-regulation. |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Biotin-d2 Internal Standard in Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (Vitamin B7) is a water-soluble vitamin that plays a crucial role as a cofactor for carboxylase enzymes involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Accurate quantification of biotin in clinical samples is essential for diagnosing deficiency states and for monitoring patients undergoing high-dose biotin therapy, which has been investigated for conditions like multiple sclerosis. High concentrations of biotin can also interfere with common clinical laboratory tests that utilize biotin-streptavidin technology, making its accurate measurement critical for preventing misdiagnosis.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results by correcting for variations in sample preparation, chromatography, and mass spectrometric response.[3] Biotin-d2, a deuterated analog of biotin, is an ideal internal standard for this purpose as it shares near-identical physicochemical properties with the endogenous analyte, ensuring it co-elutes and experiences similar ionization effects.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in LC-MS/MS-based clinical assays for the quantification of biotin in human plasma or serum.
Data Presentation
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of biotin in human plasma using this compound as an internal standard. The data is compiled from various studies to represent expected validation outcomes.[2][4][5]
Table 1: Linearity of Biotin Quantification
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| Biotin | 0.5 - 800 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision of Biotin Quantification
| LLOQ | Low QC | Mid QC | High QC | |
| Nominal Concentration (ng/mL) | 0.5 | 1.5 | 75 | 600 |
| Intra-Assay Precision (%RSD, n=6) | < 15% | < 10% | < 10% | < 10% |
| Inter-Assay Precision (%RSD, n=18) | < 15% | < 10% | < 10% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% | 90-110% | 90-110% |
Table 3: Recovery of Biotin from Human Plasma
| Analyte | Low Concentration | Medium Concentration | High Concentration |
| Biotin Recovery (%) | > 80% | > 80% | > 80% |
| This compound Recovery (%) | > 80% | > 80% | > 80% |
| %RSD of Recovery | < 15% | < 15% | < 15% |
Experimental Protocols
This section details a typical experimental protocol for the quantification of biotin in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Biotin (certified reference standard)
-
This compound (internal standard)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
96-well plates
-
Microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve biotin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Biotin Working Solutions: Prepare a series of working solutions by serially diluting the biotin stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
Table 4: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (5% B), 1-4 min (5-95% B), 4-5 min (95% B), 5-5.1 min (95-5% B), 5.1-7 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Biotin) | Q1: 245.1 m/z, Q3: 227.1 m/z |
| MRM Transition (this compound) | Q1: 247.1 m/z, Q3: 229.1 m/z |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Data Analysis
-
Quantification is based on the peak area ratio of the analyte (biotin) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
A weighted (1/x²) linear regression analysis is used to fit the calibration curve.
-
The concentrations of biotin in the QC and unknown samples are determined from the regression equation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the clinical assay.
Caption: Experimental workflow for biotin quantification.
Caption: Rationale for using this compound internal standard.
References
- 1. Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. researchgate.net [researchgate.net]
Application Note: Utilizing Biotin-d2 for Enhanced Targeted Proteomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted proteomics aims to accurately quantify specific proteins in complex biological samples, offering significant advantages in drug discovery, biomarker validation, and systems biology. The use of stable isotope-labeled internal standards is a cornerstone of achieving precise and reproducible quantification. Biotin-d2, a deuterium-labeled version of biotin, serves as an invaluable tool in targeted proteomics workflows. When incorporated into a biotinylating agent, it allows for the differential labeling of a target proteome, which, when compared against a control labeled with a light (d0) counterpart, enables accurate relative quantification by mass spectrometry.
This application note provides detailed protocols for the use of this compound in targeted proteomics, from protein labeling to mass spectrometry data analysis. It also presents a representative quantitative analysis of proteins involved in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cellular proliferation and a key target in oncology drug development.
Key Applications of this compound in Targeted Proteomics:
-
Accurate Relative Protein Quantification: By comparing the signal intensities of heavy (this compound) and light (Biotin-d0) labeled peptides, precise relative quantification of target proteins between different samples (e.g., treated vs. untreated cells) can be achieved.[1][2]
-
Internal Standard for Normalization: this compound labeled peptides can be spiked into samples as internal standards to account for variability in sample preparation, enrichment, and mass spectrometry analysis, leading to more robust and reliable results.[3]
-
Enhanced Confidence in Identification: The known mass shift (+2 Da for each incorporated this compound) aids in the confident identification of biotinylated peptides in complex mass spectra.
Experimental Workflow Overview
The general workflow for a targeted proteomics experiment using this compound involves several key steps. A control and an experimental sample are treated separately. The experimental sample is labeled with a "heavy" this compound reagent, while the control sample is labeled with a "light" Biotin-d0 reagent. After labeling, the samples are combined, digested into peptides, and the biotinylated peptides are enriched using streptavidin affinity purification. The enriched peptides are then analyzed by mass spectrometry to identify and quantify the relative abundance of the target proteins.
Detailed Experimental Protocols
Protocol 1: Protein Labeling with NHS-Biotin-d0 and NHS-Biotin-d2
This protocol describes the labeling of proteins in cell lysates using N-Hydroxysuccinimide (NHS)-activated biotin reagents, which react with primary amines (lysine residues and N-termini).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer without primary amines)
-
NHS-Biotin-d0 (light)
-
NHS-Biotin-d2 (heavy)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
Procedure:
-
Cell Lysis: Lyse control and experimental cells in an appropriate amine-free lysis buffer. Determine the protein concentration of each lysate using a standard protein assay.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of NHS-Biotin-d0 and NHS-Biotin-d2 in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
For each sample, dilute the protein to a concentration of 1-5 mg/mL in PBS.
-
Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. Add the "light" reagent to the control sample and the "heavy" reagent to the experimental sample.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Biotin: Remove unreacted biotin using a desalting column or dialysis against PBS.
-
Sample Combination: Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio based on total protein amount.
Protocol 2: In-solution Protein Digestion
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
Procedure:
-
Reduction: Add DTT to the combined protein sample to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 3: Enrichment of Biotinylated Peptides using Streptavidin Affinity Purification
Materials:
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer 1 (e.g., 2% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., 0.1% formic acid in acetonitrile)
-
Elution Buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)[5]
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with an appropriate wash buffer according to the manufacturer's instructions.[6]
-
Binding: Add the digested peptide mixture to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated peptides.[7]
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Sequentially wash the beads extensively with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound peptides. Perform at least three washes with each buffer.
-
-
Elution: Elute the bound biotinylated peptides from the streptavidin beads by incubating with the Elution Buffer. Alternatively, for some applications, on-bead digestion with a different protease can be performed.
Data Presentation and Analysis
Following LC-MS/MS analysis, the data is processed using appropriate software to identify peptides and quantify the relative abundance of the light and heavy isotopic pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the experimental versus the control sample.
Table 1: Representative Quantitative Data for EGFR Signaling Proteins
The following table shows hypothetical quantitative data from a targeted proteomics experiment investigating the effect of an EGFR inhibitor on key proteins in the pathway. The experimental sample (treated with inhibitor) was labeled with this compound, and the control sample (untreated) was labeled with Biotin-d0.
| Protein | Gene | Peptide Sequence | Heavy/Light Ratio | Fold Change | p-value |
| EGFR | EGFR | ELVEPLTPSGEAPNQALLR | 0.45 | -2.22 | 0.001 |
| GRB2 | GRB2 | IYVAPASAHSGNAWGAK | 0.98 | -1.02 | 0.89 |
| SHC1 | SHC1 | VNVQNLDAADEPPHGDFVTR | 0.62 | -1.61 | 0.02 |
| SOS1 | SOS1 | LSFDEGHSR | 1.05 | 1.05 | 0.75 |
| KRAS | KRAS | VVGAINDPETIK | 0.95 | -1.05 | 0.68 |
| RAF1 | RAF1 | LGSPSGSFGSVYSGAK | 0.71 | -1.41 | 0.04 |
| MEK1 | MAP2K1 | FVLKQLQGVDGTR | 0.58 | -1.72 | 0.01 |
| ERK2 | MAPK1 | ISADGMLQAR | 0.51 | -1.96 | 0.005 |
Interpretation: The data suggests that treatment with the EGFR inhibitor leads to a significant downregulation of EGFR and key downstream signaling proteins (SHC1, RAF1, MEK1, ERK2), as indicated by the Heavy/Light ratios less than 1 and low p-values. Proteins like GRB2, SOS1, and KRAS show no significant change in abundance.
Visualization of the EGFR Signaling Pathway
The following diagram illustrates the core components of the EGFR signaling pathway that were targeted in the hypothetical experiment.
Conclusion
The use of this compound in targeted proteomics workflows provides a robust and accurate method for the relative quantification of proteins. The detailed protocols and representative data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals looking to implement this powerful technique. By enabling the precise measurement of changes in protein abundance, this compound-based targeted proteomics can significantly contribute to a deeper understanding of biological processes and the development of novel therapeutics.
References
- 1. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. proteochem.com [proteochem.com]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Biotin-d2 in Protein-Protein Interaction Studies (BioID)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative Proximity Labeling with Deuterated Biotin
Proximity-dependent biotin identification (BioID) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the proteomic landscape of subcellular compartments in living cells. The method utilizes a promiscuous biotin ligase, such as BirA*, fused to a protein of interest (the "bait"). When supplemented with biotin, the ligase generates reactive biotinoyl-5'-AMP, which covalently labels proximal proteins (the "prey") on accessible lysine residues. These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry (MS).
While traditional BioID provides a qualitative snapshot of the interactome, quantitative approaches are necessary to study the dynamics of PPIs in response to stimuli, disease states, or drug treatments. The use of isotopically labeled biotin, such as a deuterated form (e.g., Biotin-d4), offers a robust method for relative quantification of protein interactions without the need for metabolic labeling techniques like SILAC.[1]
In a typical quantitative BioID experiment using deuterated biotin, two cell populations expressing the bait protein are treated with either normal ("light") biotin or a deuterated ("heavy") biotin, such as Biotin-d4, which has a mass shift of +4 Da. After the labeling period, the cell lysates are combined, and the biotinylated proteins are enriched and analyzed by quantitative mass spectrometry. The relative abundance of a prey protein between the two conditions can be determined by comparing the signal intensities of the light and heavy isotopic peaks for the peptides derived from that protein.
This application note provides a detailed protocol for performing a quantitative BioID experiment using deuterated biotin to study dynamic protein-protein interactions.
Key Advantages of Using Deuterated Biotin in BioID:
-
Quantitative Analysis: Enables the relative quantification of protein interactors between different experimental conditions.
-
Alternative to SILAC: Provides a quantitative proteomics workflow without the need for complete metabolic labeling of the cellular proteome.[1]
-
Multiplexing Potential: The use of different biotin isotopologues can allow for higher levels of multiplexing in a single experiment.[1]
-
High Specificity: The strong and specific interaction between biotin and streptavidin allows for stringent purification conditions, reducing background noise.
Experimental Workflow Overview
The overall workflow for a quantitative BioID experiment using deuterated biotin involves several key steps, from the generation of stable cell lines to the final mass spectrometry analysis and data interpretation.
Detailed Experimental Protocols
This protocol is adapted from standard BioID procedures with modifications for quantitative analysis using deuterated biotin.[2][3]
Part 1: Generation and Validation of Stable Cell Lines
-
Vector Construction: Clone the cDNA of your protein of interest (bait) in-frame with a promiscuous biotin ligase (e.g., BirA* or the smaller BioID2) into a suitable mammalian expression vector. Include an affinity tag (e.g., FLAG or HA) for easy detection of the fusion protein.
-
Cell Line Generation: Transfect the expression vector into the desired cell line. Select for stable integration using an appropriate antibiotic.
-
Validation of Expression and Localization:
-
Western Blot: Confirm the expression of the full-length bait-BirA* fusion protein at the expected molecular weight using an antibody against the affinity tag.
-
Immunofluorescence: Verify that the fusion protein localizes to the correct subcellular compartment.
-
-
Functional Validation of Biotinylation:
-
Culture the stable cell line in the presence of 50 µM biotin for 24 hours.[2]
-
Perform a western blot on whole-cell lysates and probe with streptavidin conjugated to horseradish peroxidase (streptavidin-HRP) to detect biotinylated proteins. A smear of biotinylated proteins should be visible in the lane from cells expressing the fusion protein, indicating ligase activity.
-
Part 2: Quantitative Biotin Labeling
-
Cell Culture: Seed the validated stable cell line into two sets of 10-cm dishes. Grow the cells to approximately 80% confluency.[2]
-
Biotin Labeling:
-
For the "light" condition, change the medium to fresh complete medium containing 50 µM of standard biotin.
-
For the "heavy" condition, change the medium to fresh complete medium containing 50 µM of Biotin-d4.
-
-
Incubation: Incubate the cells for 24 hours at 37°C. The optimal incubation time may need to be determined empirically for your specific bait protein.[2]
Part 3: Cell Lysis and Protein Extraction
-
Washing: Aspirate the medium and wash the cells three times with 10 ml of ice-cold phosphate-buffered saline (PBS) to remove excess biotin.
-
Lysis:
-
Add 1 ml of lysis buffer per 10-cm dish. A typical lysis buffer for BioID is RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.4% SDS, 1 mM DTT, and 1x protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sonication: Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants from both the light and heavy labeled samples using a standard protein assay (e.g., BCA).
Part 4: Affinity Purification of Biotinylated Proteins
-
Combine Lysates: Combine equal amounts of protein from the light and heavy labeled lysates.
-
Streptavidin Bead Preparation: Resuspend streptavidin-conjugated magnetic beads in lysis buffer.
-
Binding: Add the combined lysate to the prepared streptavidin beads and incubate overnight at 4°C with rotation.
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:
-
2 washes with wash buffer 1 (2% SDS in 50 mM Tris-HCl pH 7.4)
-
1 wash with wash buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, and 50 mM HEPES pH 7.5)
-
1 wash with wash buffer 3 (250 mM LiCl, 0.5% NP-40, 0.5% deoxycholate, 1 mM EDTA, and 10 mM Tris-HCl pH 8.1)
-
2 washes with 50 mM ammonium bicarbonate.
-
-
Part 5: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the washed beads in 50 mM ammonium bicarbonate. Reduce cysteine residues with DTT and alkylate with iodoacetamide.
-
Tryptic Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C to digest the bound proteins.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of light and heavy isotopic pairs.
-
Calculate the heavy/light (H/L) ratio for each identified protein. This ratio represents the change in proximity of that protein to the bait between the two experimental conditions.
-
Data Presentation
Quantitative data from a deuterated biotin BioID experiment should be presented in a clear and structured format to allow for easy interpretation and comparison.
| Prey Protein | Gene Name | Unique Peptides | H/L Ratio | p-value | Biological Function |
| Protein A | GENEA | 12 | 2.5 | 0.001 | Signal Transduction |
| Protein B | GENEB | 8 | 0.4 | 0.005 | Cytoskeletal Organization |
| Protein C | GENEC | 15 | 1.1 | 0.85 | Metabolic Process |
| ... | ... | ... | ... | ... | ... |
-
Prey Protein: The identified protein interactor.
-
Gene Name: The corresponding gene for the prey protein.
-
Unique Peptides: The number of unique peptides identified for the prey protein.
-
H/L Ratio: The ratio of the abundance of the protein in the heavy-labeled condition to the light-labeled condition. A ratio > 1 indicates increased proximity, while a ratio < 1 indicates decreased proximity.
-
p-value: Statistical significance of the change in the H/L ratio.
-
Biological Function: Known or predicted function of the prey protein.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates a hypothetical signaling pathway where a stimulus leads to the recruitment of a specific protein to a receptor, which could be studied using quantitative BioID with deuterated biotin.
This diagram shows that upon stimulation, "Protein X" is recruited to the "Receptor-BirA*" bait protein. In a quantitative BioID experiment, this would be observed as a significant increase in the heavy/light ratio for Protein X in the stimulated condition (heavy Biotin-d4) compared to the unstimulated condition (light biotin).
By employing deuterated biotin in BioID experiments, researchers can gain valuable quantitative insights into the dynamic nature of protein-protein interactions, providing a powerful tool for basic research and drug development.
References
Application Note: Quantification of Biotin-d2 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction and quantification of Biotin-d2 in human plasma using a combination of protein precipitation and solid-phase extraction, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an internal standard for the accurate quantification of endogenous biotin, a crucial vitamin B7 involved in various metabolic processes.[1] The described method is sensitive, reproducible, and suitable for pharmacokinetic studies and other research applications requiring precise measurement of biotin levels.
Introduction
Biotin, also known as vitamin H or B7, is a water-soluble vitamin that acts as an essential cofactor for several carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[2][3][4] Accurate measurement of biotin concentrations in plasma is vital for nutritional assessment and in clinical research, particularly in studies related to biotin deficiency or supplementation.[5] High doses of biotin can interfere with certain clinical diagnostic assays that utilize biotin-streptavidin technology.[5]
Stable isotope-labeled compounds, such as this compound, are ideal internal standards for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to the endogenous analyte, allowing for correction of matrix effects and variations during sample preparation and analysis.[1] This protocol details a robust and reliable method for the sample preparation of plasma for this compound analysis.
Materials and Reagents
-
Human plasma (collected in K2 EDTA tubes)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (99%)
-
Ammonium hydroxide (28-32%)
-
Ammonium fluoride
-
Water (deionized, 18 MΩ·cm)
-
EVOLUTE® EXPRESS ABN 96-well plate (or similar polymeric SPE plate)
-
96-well collection plates
-
Microcentrifuge tubes
Experimental Protocols
Two primary methods for plasma sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). SPE is often used following PPT for cleaner extracts.
Protocol 1: Protein Precipitation (PPT)
This protocol provides a rapid method for removing the bulk of proteins from the plasma sample.
-
Sample Spiking: To a 200 µL aliquot of human plasma in a microcentrifuge tube, add the this compound internal standard to a final concentration of 250 pg/mL.[6]
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).[7][8]
-
Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[7][9]
-
Centrifugation: Centrifuge the tubes at ≥ 500 x g for 3 minutes to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for further processing (e.g., SPE) or direct injection if SPE is not required.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is designed for further purification of the plasma extract to remove interfering substances. The following is based on the use of an EVOLUTE® EXPRESS ABN plate.[10]
-
Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard (final concentration 250 pg/mL) and dilute with 200 µL of 1% aqueous formic acid. Mix thoroughly.[10]
-
Conditioning (Optional for EVOLUTE EXPRESS): Condition each well of the SPE plate with 500 µL of methanol.[10]
-
Equilibration (Optional for EVOLUTE EXPRESS): Equilibrate each well with 500 µL of 1% aqueous formic acid.[10]
-
Sample Loading: Load the 400 µL of the pre-treated plasma sample into each well.[10]
-
Wash 1: Wash the wells with 500 µL of deionized water to remove polar interferences.[10]
-
Wash 2: Wash the wells with 500 µL of 5% methanol in water (v/v).[10]
-
Elution: Elute the analyte and internal standard with 200 µL of 0.1% ammonium hydroxide in 90% methanol in water (v/v).[10]
-
Evaporation: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 10% acetonitrile in water (v/v) for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
The following are typical parameters for the analysis of this compound.
| Parameter | Setting |
| LC Column | C18 or Pentafluorophenyl (PFP) stationary phase (e.g., 2.1 x 100 mm, 2.7 µm)[11] |
| Mobile Phase A | 1 mM Ammonium Fluoride in water or 10 mM Ammonium Formate[10][11] |
| Mobile Phase B | Acetonitrile or Methanol[10][11] |
| Flow Rate | 0.4 - 0.6 mL/min[10][11] |
| Injection Volume | 10 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11] |
| MRM Transitions | Biotin: m/z 245.1 -> 227.0[11]this compound: m/z 247.1 -> 229.0 (example, confirm exact mass) |
Quantitative Data Summary
The following table summarizes typical performance characteristics of methods for biotin analysis in plasma.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 2 ng/mL | [11] |
| Intra-day Precision | < 7.1% | [11] |
| Inter-day Precision | < 7.1% | [11] |
| Accuracy | -0.7% to 8.2% | [11] |
| Recovery (SPE) | > 80% | [6] |
Visualizations
Biotin's Role in Carboxylation Reactions
Biotin acts as a covalently bound cofactor for carboxylase enzymes. The general mechanism involves the carboxylation of biotin at the N1 position in an ATP-dependent reaction, followed by the transfer of the carboxyl group to a substrate.[1][12]
Caption: General mechanism of biotin-dependent carboxylation reactions.
Experimental Workflow for this compound Analysis in Plasma
The overall workflow from sample collection to data analysis is depicted below.
Caption: Sample preparation and analysis workflow for this compound in plasma.
References
- 1. THE MECHANISM OF BIOTIN-DEPENDENT ENZYMES | Annual Reviews [annualreviews.org]
- 2. The Function of Biotin [chem.uwec.edu]
- 3. 10.81 Biotin Functions | Nutrition [courses.lumenlearning.com]
- 4. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Technical Tip: Protein Precipitation [phenomenex.com]
- 9. filtrous.com [filtrous.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
LC-MS/MS Method Development for Biotin-d2: An Application Note and Protocol
Introduction
Biotin, also known as Vitamin B7, is a water-soluble vitamin that plays a crucial role as a cofactor for carboxylase enzymes involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Accurate and sensitive quantification of biotin in biological matrices is essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies. Stable isotope-labeled internal standards, such as Biotin-d2, are critical for reliable quantification by LC-MS/MS as they effectively compensate for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the development and validation of a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. This method is intended for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
Biotin (≥99% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Standard and Quality Control Sample Preparation
Stock solutions of Biotin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 methanol/water mixture. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
LC-MS/MS Method
Liquid Chromatography
A gradient elution program was developed for the chromatographic separation of this compound and Biotin.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect this compound and Biotin.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas | Nitrogen, 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 247.1 | 229.1 | 100 | 15 |
| This compound (Qualifier) | 247.1 | 168.1 | 100 | 25 |
| Biotin (for reference) | 245.1 | 227.1 | 100 | 15 |
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of this compound from human plasma.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution (if Biotin is being quantified using this compound as the internal standard). For this method development focused on this compound, this step can be omitted or a different internal standard can be used.
-
Add 400 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The developed method was validated for linearity, accuracy, and precision.
Table 5: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | R² |
| This compound | 0.5 - 500 | > 0.995 |
Table 6: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LQC | 1.5 | 4.2 | -2.1 | 5.8 | -1.5 |
| MQC | 75 | 3.1 | 1.5 | 4.5 | 2.3 |
| HQC | 400 | 2.5 | 0.8 | 3.9 | 1.2 |
Visualizations
Application Note: The Use of Deuterated Biotin (Biotin-d2) in Pharmacokinetic Studies of Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282), also known as Vitamin B7, is a water-soluble vitamin that plays a crucial role as a cofactor for five essential carboxylase enzymes involved in the metabolism of fatty acids, glucose, and amino acids.[1] Understanding the pharmacokinetics (PK) of biotin—its absorption, distribution, metabolism, and excretion (ADME)—is vital for determining appropriate dosages for supplementation and for the treatment of biotin-responsive inherited metabolic disorders. Stable isotope-labeled compounds, such as deuterated biotin (biotin-d2), are invaluable tools in pharmacokinetic research.[2][3] The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, yet chemically identical, version of the molecule that can be distinguished by mass spectrometry.[3] This allows for the precise tracking of the administered dose without the need for radioactive labeling, enhancing the safety and accuracy of clinical studies.[2]
This application note provides a detailed overview of the use of This compound (B12424353) in the pharmacokinetic analysis of biotin, including experimental protocols and data presentation.
Principle of Stable Isotope Labeling in Pharmacokinetics
The use of stable isotope-labeled drugs, such as this compound, alongside their unlabeled counterparts offers significant advantages in pharmacokinetic studies. Because the physical and chemical properties of the deuterated and non-deuterated molecules are nearly identical, they are expected to exhibit the same absorption, distribution, metabolism, and excretion profiles. When co-administered, the stable isotope-labeled compound can serve as its own internal standard, allowing each subject to act as their own control. This methodology minimizes variability and increases the precision of the pharmacokinetic measurements.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for these studies, as it can differentiate and simultaneously quantify the labeled and unlabeled compounds based on their mass-to-charge ratios.[5][6][7][8]
Pharmacokinetic Profile of Biotin
Biotin is rapidly absorbed in the small intestine.[1] Following oral administration, peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours. The effective serum half-life of biotin has been reported to be approximately 15 hours. Biotin is primarily stored in the liver and is excreted in the urine as both unchanged biotin and several metabolites.[1][9]
Quantitative Pharmacokinetic Data for Biotin
| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) | Study Population |
| 5 | 41 (median) | ~1 | - | 15 | Healthy Adults |
| 10 | 84.8 | 1 | 210.0 | - | Healthy Females |
| 10 | 91 (median) | ~1 | - | 15 | Healthy Adults |
| 20 | 184 (median) | ~1 | - | 15 | Healthy Adults |
| 40 | 214.6 | 1.5 | 605.1 | - | Healthy Females |
| 100 | 508.5 | 1.5 | 1652.4 | - | Healthy Females |
Data compiled from multiple sources.[10][11][12][13]
Experimental Protocols
Clinical Study Design for Oral Administration of this compound
This protocol outlines a typical crossover study design to determine the bioavailability and pharmacokinetic profile of biotin using this compound.
Objective: To assess the pharmacokinetic profile of orally administered this compound.
Study Design: A single-center, open-label, crossover study.
Subjects: Healthy adult volunteers (n=10-20), aged 18-50, with a body mass index (BMI) between 18.5 and 29.9 kg/m ².
Procedure:
-
Screening: Potential subjects undergo a full medical screening.
-
Washout Period: A 1-2 week washout period where subjects avoid biotin-rich foods and supplements.
-
Dosing: Subjects receive a single oral dose of this compound (e.g., 10 mg) in a capsule with 240 mL of water after an overnight fast.
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected in K2-EDTA tubes at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[11][12][13]
-
Plasma Preparation: Blood samples are centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
-
Crossover: After a washout period of at least one week, the same subjects can be administered a dose of unlabeled biotin for comparative analysis if required by the study design.
Sample Preparation for LC-MS/MS Analysis
Objective: To extract biotin and this compound from plasma samples for quantification.
Materials:
-
Frozen human plasma samples
-
This compound (as analyte or internal standard)
-
Unlabeled biotin (for calibration curve)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Microcentrifuge tubes
-
Centrifuge
Procedure (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
If this compound is being used as an internal standard for the quantification of endogenous biotin, add a known concentration of this compound solution.
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis of Biotin and this compound
Objective: To simultaneously quantify biotin and this compound in extracted plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions (Example in Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Biotin: Precursor ion (m/z) 245.1 → Product ion (m/z) 227.1
-
This compound: Precursor ion (m/z) 247.1 → Product ion (m/z) 229.1
-
Note: Specific MS/MS parameters such as collision energy should be optimized for the instrument in use.[8]
Biotin's Role in Metabolism
Biotin is a covalently bound cofactor for five carboxylase enzymes that are critical for metabolic pathways. These enzymes catalyze the incorporation of bicarbonate as a carboxyl group into their respective substrates.
Conclusion
The use of this compound is a powerful and safe technique for elucidating the pharmacokinetics of biotin in humans. The ability to distinguish the administered dose from endogenous biotin levels using LC-MS/MS allows for highly accurate and precise measurements of key pharmacokinetic parameters. The protocols and data presented in this application note provide a framework for researchers and drug development professionals to design and execute robust pharmacokinetic studies of biotin. While direct comparative pharmacokinetic data for this compound is limited, its established use as an internal standard strongly supports the assumption of identical behavior to unlabeled biotin, making it an essential tool in vitamin research and clinical pharmacology.
References
- 1. Bioavailability of biotin given orally to humans in pharmacologic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Function of Biotin [chem.uwec.edu]
- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Liquid Chromatography Methods for the Separation and Quantification of Biotin in Multivitamin/Multielement Tablets | NIST [nist.gov]
- 7. Liquid Chromatography Method for the Simultaneous Quantification of Biotin and Vitamin B12 in Vitamin B Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. KEGG PATHWAY: Biotin metabolism - Reference pathway [kegg.jp]
- 13. Pharmacokinetics of a Novel Form of Biotin, Magnesium Biotinate, in Healthy Subjects (P06-027-19) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Labeling with Deuterated Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of protein dynamics, including synthesis, turnover, and protein-protein interactions, is fundamental to understanding cellular processes in both normal and disease states. Isotope labeling coupled with mass spectrometry has become a powerful tool for these investigations. This document provides detailed application notes and protocols for the use of deuterated biotin in cell culture for quantitative proteomic analysis.
Deuterated biotin serves as a stable isotope label that can be incorporated into proteins either metabolically or through proximity labeling techniques. The mass shift introduced by the deuterium atoms allows for the differentiation and quantification of labeled versus unlabeled proteins by mass spectrometry. This approach offers a robust and accurate method for studying protein dynamics and interactions within a cellular context.
Applications of this technique are vast and include:
-
Quantitative analysis of protein turnover: Measuring the rates of protein synthesis and degradation.
-
Identification of protein-protein interactions: Using proximity labeling techniques like BioID and TurboID to map interaction networks.
-
Quantitative comparison of proteomes: Comparing protein abundance between different cellular states or in response to stimuli.
I. Principle of Deuterated Biotin Labeling
The core principle of this technique lies in the introduction of a "heavy" isotopic signature into proteins of interest using biotin molecules containing deuterium atoms. This can be achieved through two primary strategies:
-
Metabolic Labeling: In this approach, cells are cultured in a medium where a standard nutrient is replaced with its deuterated counterpart, which is also biotinylated. This method is analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). However, instead of using heavy amino acids, a deuterated and biotinylated substrate is used. As cells grow and divide, the deuterated biotinylated molecule is incorporated into newly synthesized proteins.
-
Proximity Labeling (e.g., BioID, TurboID): This method is used to identify proteins in close proximity to a protein of interest (the "bait"). The bait protein is fused to a promiscuous biotin ligase (like BirA* in BioID or TurboID).[1][2] When exogenous biotin (in this case, deuterated biotin) is added to the cell culture, the ligase is activated and covalently attaches the deuterated biotin to any protein within a short radius.[3][4] These labeled proteins (the "prey") can then be isolated and identified.
Following labeling, cells are lysed, and the biotinylated proteins are enriched using streptavidin affinity purification. The enriched proteins are then digested into peptides and analyzed by mass spectrometry. The mass spectrometer detects the mass difference between the peptides labeled with deuterated biotin ("heavy") and those with natural abundance biotin ("light"), allowing for their relative quantification.
II. Experimental Workflows and Protocols
A. General Experimental Workflow
The overall workflow for a quantitative proteomics experiment using deuterated biotin is depicted below. This workflow is applicable to both metabolic and proximity labeling approaches, with variations in the initial labeling step.
B. Detailed Protocol: Proximity Labeling with Deuterated Biotin (BioID)
This protocol outlines the steps for identifying protein-protein interactions using a BioID fusion protein and deuterated biotin for quantitative analysis.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for the bait protein fused to a promiscuous biotin ligase (e.g., BirA*)
-
Cell culture medium (e.g., DMEM) and supplements
-
Deuterated biotin (e.g., Biotin-d4)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., high salt buffer, urea-based buffer)
-
Elution buffer (e.g., buffer containing excess free biotin)
-
Trypsin (mass spectrometry grade)
-
Reagents for mass spectrometry analysis
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in standard growth medium to ~70-80% confluency.
-
Transfect cells with the BioID fusion protein expression vector.
-
Select for stably expressing cells or perform transient transfection.
-
-
Deuterated Biotin Labeling:
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS to remove excess biotin.
-
Lyse the cells in 1 mL of lysis buffer per 10 cm dish on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Streptavidin Affinity Purification:
-
Equilibrate the streptavidin magnetic beads with lysis buffer.
-
Incubate the cell lysate with the equilibrated beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., RIPA buffer, 1 M KCl, 0.1 M Na2CO3, 2 M urea in 10 mM Tris-HCl pH 8.0).
-
Perform final washes with a buffer compatible with mass spectrometry (e.g., 50 mM ammonium bicarbonate).
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Desalt the peptide samples using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins.
-
Quantify the relative abundance of proteins by comparing the peak intensities of the "heavy" (deuterated biotin labeled) and "light" (natural abundance biotin labeled) peptides.
-
III. Application Example: Investigating the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5][6] Aberrant EGFR signaling is implicated in various cancers.[7] Proximity labeling with deuterated biotin can be used to identify novel interaction partners of EGFR upon stimulation with epidermal growth factor (EGF) and to quantify changes in these interactions.
A. EGFR Signaling Pathway Diagram
The following diagram illustrates a simplified EGFR signaling cascade, highlighting potential targets for a proximity labeling study.
In this example, EGFR is the "bait" protein fused to a biotin ligase. Upon EGF stimulation and the addition of deuterated biotin, proteins in close proximity to the activated EGFR, such as the adaptor protein Grb2, will be labeled.
B. Quantitative Data Presentation
The following table presents hypothetical quantitative data from a proximity labeling experiment investigating the EGFR interactome in response to EGF stimulation. The data is presented as the ratio of protein abundance in the EGF-stimulated ("heavy" deuterated biotin label) versus the unstimulated ("light" natural abundance biotin label) state.
| Protein | Gene | Heavy/Light Ratio | p-value | Function |
| Growth factor receptor-bound protein 2 | GRB2 | 3.5 | 0.001 | Adaptor protein |
| Son of sevenless homolog 1 | SOS1 | 2.8 | 0.005 | Guanine nucleotide exchange factor |
| Phospholipase C gamma 1 | PLCG1 | 2.5 | 0.008 | Signal transduction |
| Signal transducer and activator of transcription 3 | STAT3 | 2.1 | 0.015 | Transcription factor |
| Protein tyrosine phosphatase, non-receptor type 11 | PTPN11 | 1.8 | 0.021 | Protein tyrosine phosphatase |
| Cbl proto-oncogene | CBL | 1.5 | 0.045 | E3 ubiquitin-protein ligase |
IV. Protein Turnover Analysis
Deuterated biotin can also be used in pulse-chase experiments to measure protein turnover rates. In this setup, cells are first "pulsed" with a medium containing deuterated biotin for a specific period, leading to the labeling of newly synthesized proteins. Then, the cells are "chased" by replacing the labeling medium with a standard medium. The rate of disappearance of the "heavy" labeled protein population over time provides a measure of the protein's degradation rate.
A. Protein Turnover Experimental Workflow
References
- 1. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nautilus.bio [nautilus.bio]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotin-d2 Signal in LC-MS
Welcome to the technical support center for troubleshooting Biotin-d2 signals in your LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any this compound signal in my LC-MS run?
A1: Several factors could lead to a complete loss of the this compound signal. A systematic approach to troubleshooting is crucial. Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for absent this compound signal.
Start by verifying your this compound standard preparation and the overall status of the LC-MS system. If those are in order, investigate the LC method parameters and mobile phase composition. Finally, move to the mass spectrometer, checking acquisition parameters and performing a direct infusion of the standard to isolate the issue to the MS or LC components.
Q2: My this compound signal is weak or has a poor signal-to-noise (S/N) ratio. How can I improve it?
A2: A weak signal can be due to suboptimal LC or MS conditions, or the presence of interfering substances.
LC Optimization:
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Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives.[1][2] The presence of contaminants can increase background noise.[1][3] For reversed-phase chromatography, using volatile buffers like ammonium formate or acetate can improve ionization efficiency.[2] The concentration of ion-pairing reagents, if used, should be optimized as high concentrations can cause ion suppression.[4]
-
Column: Verify that the column is not contaminated or degraded. Poor peak shape, such as broadening or tailing, can decrease signal intensity.[3]
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and thus signal intensity.[5]
MS Optimization:
-
Ion Source Parameters: Systematically optimize ion source parameters such as gas flows (nebulizer, auxiliary, sheath gas), capillary voltage, and source temperature.
-
Adduct Formation: this compound might be forming various adducts (e.g., sodium, potassium). Ensure you are monitoring the correct m/z for the expected ion (e.g., [M+H]+, [M+Na]+).
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.[1] Consider improving your sample preparation method (e.g., SPE, LLE) to remove these interferences.
Q3: What are the expected mass-to-charge ratios (m/z) and fragmentation patterns for this compound?
A3: this compound is the deuterated form of biotin. Understanding its mass and fragmentation is key for setting up your MS method.
Expected m/z Values: The exact mass of this compound will be slightly higher than that of biotin due to the deuterium labeling. The specific m/z you should target depends on the ionization mode and potential adduct formation.
| Ion Species | Approximate m/z | Notes |
| [M+H]+ | 247.1 | Protonated molecule in positive ion mode. |
| [M-H]- | 245.1 | Deprotonated molecule in negative ion mode. |
| [M+Na]+ | 269.1 | Sodium adduct, common in positive ion mode. |
| [M+NH4]+ | 264.1 | Ammonium adduct, can be formed with ammonium buffers. |
Fragmentation (MS/MS): Collision-induced dissociation (CID) of biotin and its derivatives typically results in characteristic fragment ions.[6][7] For this compound, you would expect a corresponding mass shift in the fragments containing the deuterium label. A study on biotin fragmentation identified key product ions that can be used for confirmation in MS/MS experiments.[6][7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 3. zefsci.com [zefsci.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin-d2 Chromatography
Welcome to the technical support center for optimizing the chromatographic analysis of Biotin-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape problems encountered with this compound?
A1: The most common peak shape issues are peak tailing, peak fronting, and peak broadening.[1][2][3][4][5] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[2][6] Deviations from this symmetry can compromise the accuracy and reproducibility of your results.[2][7]
Q2: Why is my this compound peak tailing?
A2: Peak tailing, where the latter half of the peak is wider than the front half, is often caused by secondary interactions between this compound and the stationary phase.[7][8] For silica-based columns, this can be due to interactions with residual silanol groups, especially when operating at a mid-range pH.[7][8] Other potential causes include column overload, low buffer concentration, or a void at the column inlet.[8][9][10]
Q3: What causes my this compound peak to show fronting?
A3: Peak fronting, where the first half of the peak is broader, is less common than tailing. It is typically a result of column overload, where either the injection volume or the sample concentration is too high.[3][8] It can also be caused by poor sample solubility in the mobile phase or a collapse of the column bed.[3]
Q4: My this compound peak is broad. What could be the reason?
A4: Broad peaks can be a result of several factors, including extra-column volume (e.g., long or wide tubing), a contaminated or old column, or a mobile phase that is too "strong" and elutes the analyte too quickly.[4][7][11]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing for this compound
If you are observing peak tailing for this compound, follow this step-by-step guide to identify and resolve the issue.
Caption: A flowchart to systematically troubleshoot peak tailing for this compound.
Detailed Steps:
-
Evaluate Mobile Phase pH: Biotin has a carboxylic acid group, making its charge state pH-dependent. Operating near the pKa of the analyte can lead to poor peak shape.[7][9] Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can significantly improve peak symmetry.[10] For reversed-phase chromatography of acidic compounds like biotin, a lower pH (e.g., pH 2-4) is often beneficial.[12]
-
Optimize Buffer Concentration: A buffer in the mobile phase helps to maintain a constant pH and can mask secondary interactions with the stationary phase.[9] If you are using a buffer, ensure its concentration is adequate, typically in the range of 20-50 mM.[13]
-
Assess Sample Load: Injecting too much sample can lead to column overload and result in peak tailing or fronting.[8][9] Try reducing the injection volume or diluting the sample to see if the peak shape improves.
-
Column Health: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes for all analytes.[4] If the problem persists and affects other compounds, consider flushing the column according to the manufacturer's instructions or replacing it.
-
System Check: Voids in the column packing, partially blocked frits, or excessive dead volume in the system can all contribute to peak asymmetry.[2][9][10] Inspect for any leaks and ensure all connections are secure.
Guide 2: Factors Influencing this compound Peak Shape
The following diagram illustrates the key factors that can impact the peak shape of this compound in your chromatographic analysis.
Caption: Key factors influencing the chromatographic peak shape of this compound.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Biotin Analysis
This protocol is a starting point for developing a robust method for this compound analysis, adapted from published methods for biotin.[14][15]
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase | Buffer:Acetonitrile (91.5:8.5, v/v) |
| Buffer | 2g Sodium Perchlorate Monohydrate + 2mL Orthophosphoric Acid in 2000mL water |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 200 nm |
| Injection Volume | 10-100 µL |
| Sample Diluent | Mobile Phase |
Note: For LC-MS applications, volatile buffers like formic acid or ammonium formate should be used instead of non-volatile salts like sodium perchlorate.[16][17] A common mobile phase for LC-MS analysis of biotin is a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[17]
Data Presentation: Comparison of Mobile Phase Modifiers
The choice of organic modifier and the use of an acidic additive can significantly impact peak shape.
| Mobile Phase Composition | Expected Peak Shape for this compound | Rationale |
| Water/Acetonitrile | May exhibit tailing | Without a buffer or acid, secondary interactions with silanols are more likely.[12] |
| Water/Methanol | May exhibit tailing | Similar to acetonitrile, but methanol's higher viscosity can lead to broader peaks.[18] |
| 0.1% Formic Acid in Water/Acetonitrile | Improved symmetry | The acid suppresses the ionization of the carboxylic acid group and silanols, reducing peak tailing.[12][16] |
| 20 mM Phosphate Buffer (pH 3.0)/Acetonitrile | Symmetrical peak | The buffer maintains a constant low pH, ensuring consistent ionization and masking silanol interactions.[13] |
This technical support guide provides a comprehensive overview of common issues and solutions for optimizing the peak shape of this compound in chromatography. By systematically addressing the factors outlined, researchers can improve the quality and reliability of their analytical results.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. silicycle.com [silicycle.com]
- 11. agilent.com [agilent.com]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 13. pharmaguru.co [pharmaguru.co]
- 14. rjptonline.org [rjptonline.org]
- 15. rjptonline.org [rjptonline.org]
- 16. Separation of Biotin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 18. mastelf.com [mastelf.com]
Technical Support Center: Biotin-d2 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biotin-d2 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass and fragmentation pattern for this compound?
This compound is a stable isotope-labeled version of biotin, with two deuterium atoms replacing two hydrogen atoms, resulting in a mass shift of +2 Da compared to unlabeled biotin. The expected precursor and product ions are detailed in the table below. This pattern is inferred from the well-documented fragmentation of unlabeled biotin and other deuterated biotin analogs. The primary fragmentation involves the loss of a water molecule from the valeric acid side chain.
Q2: Why am I observing a slight shift in retention time between Biotin and this compound?
A small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon in liquid chromatography, often referred to as the "isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is generally a minor shift and should not affect quantification as long as the peak shapes are good and the integration is accurate.
Q3: My this compound signal is decreasing over time in my sample sequence. What could be the cause?
A decreasing signal for this compound over a sequence of injections could be due to several factors. One possibility is deuterium-hydrogen back-exchange, where the deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent. This is more likely to occur if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent. Another potential issue is the adsorption of the internal standard to parts of the LC system, which can lead to carryover and a drifting signal.
Q4: I am seeing a signal for unlabeled Biotin in my this compound standard. Is this normal?
This can occur due to the isotopic contribution from the unlabeled analyte present as an impurity in the deuterated internal standard. It is crucial to know the isotopic purity of your this compound standard. You can assess this by injecting a neat solution of the standard and checking for the presence of the unlabeled biotin transition.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | - Verify that the correct precursor and product ion m/z values for this compound are entered in the acquisition method. - Ensure the instrument is properly tuned and calibrated. |
| Sample Preparation Issues | - Confirm that the this compound internal standard was added to the samples at the correct concentration. - Evaluate the extraction efficiency of your sample preparation method for biotin. |
| Ionization Problems | - Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for biotin analysis. - Check for clogs in the ESI needle or transfer line. |
| LC Conditions | - Ensure the mobile phase composition and gradient are suitable for biotin elution and ionization. |
Issue 2: Inaccurate or Imprecise Quantification
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Chromatographic Co-elution Issues | - While a slight shift is normal, significant separation between biotin and this compound can lead to differential matrix effects. Optimize your chromatography to ensure the peaks are as close as possible. |
| Matrix Effects | - Matrix components co-eluting with your analytes can cause ion suppression or enhancement. Perform a post-column infusion experiment to identify regions of ion suppression. |
| In-Source Fragmentation | - The deuterated internal standard might be fragmenting in the ion source. This can sometimes be addressed by optimizing the source conditions to be "softer". |
| Deuterium-Hydrogen Back-Exchange | - If back-exchange is suspected, investigate the stability of the internal standard in the sample diluent and mobile phase over time. Adjusting the pH may help mitigate this issue. |
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for biotin and this compound in a typical LC-MS/MS experiment using positive ion electrospray ionization.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ion (m/z) | Secondary Product Ion (m/z) |
| Biotin | 245.1 | 227.1 | 166.1 |
| This compound | 247.1 | 229.1 | 168.1 |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum
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To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of a working solution of this compound in methanol.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute biotin, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions to Monitor:
-
Biotin: 245.1 → 227.1 (quantifier), 245.1 → 166.1 (qualifier).
-
This compound: 247.1 → 229.1 (quantifier).
-
-
Collision Energy: Optimize for the specific instrument, but typically in the range of 15-25 eV.
-
Visualizations
Caption: Fragmentation of Biotin and this compound.
Caption: Troubleshooting workflow for inaccurate quantification.
Technical Support Center: Biotin-Protein Conjugate Stability in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of biotin-protein bonds in plasma samples.
Frequently Asked Questions (FAQs)
Q1: Why is my biotinylated protein losing its biotin label in plasma?
Your biotinylated protein is likely losing its biotin label in plasma due to cleavage of the bond connecting biotin to the protein. This cleavage can be caused by two main factors present in plasma:
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Enzymatic Cleavage: The primary enzyme responsible for this is biotinidase.[1][2][3] Biotinidase is naturally present in plasma and its function is to cleave biotin from biocytin (the product of carboxylase degradation) and dietary protein-bound biotin, thereby recycling the vitamin.[2][3] This enzyme can also act on artificially biotinylated proteins.
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Non-enzymatic Hydrolysis: Plasma can also induce non-enzymatic cleavage of the biotin-protein bond.[4] This means that even in the absence of enzymatic activity, the chemical environment of plasma can contribute to the breakdown of the linkage.
Studies have shown that most commercially available biotinylating reagents create bonds that are susceptible to cleavage in human plasma.[5][6][7]
Q2: Are all biotinylation chemistries equally unstable in plasma?
No, the stability of the biotin-protein bond is highly dependent on the chemical linkage formed by the biotinylation reagent. Research indicates that various common biotinylation linkers exhibit different degrees of instability in plasma.[8] For instance, a study evaluating six different biotinylation agents found that all produced bonds susceptible to hydrolysis in human plasma, with one type of bond (hydrazide) also being unstable in buffer.[8]
Q3: What is biotinidase and how does it affect my experiments?
Biotinidase is an enzyme found in plasma that hydrolyzes the amide bond between biotin and a lysine residue, releasing free biotin.[1][3] In the body, its natural role is to recycle biotin.[3] In an experimental context, biotinidase can cleave the biotin from your protein of interest, leading to a loss of signal in detection assays that rely on the biotin tag (e.g., streptavidin-based detection). This can result in inaccurate quantification or false-negative results. The activity of biotinidase is a significant factor to consider when working with biotinylated molecules in plasma samples.[2]
Q4: Can I inhibit biotinidase activity in my plasma samples?
While the search results confirm the presence and activity of biotinidase, they do not provide specific, commonly used laboratory protocols for its inhibition in the context of preserving biotinylated protein stability. However, some studies have used heat inactivation of plasma to reduce enzymatic activity in general, which would include biotinidase.[4] It is important to note that heat inactivation can also denature other plasma proteins, which may interfere with your assay.
Q5: How can I improve the stability of my biotin-protein conjugate in plasma?
Improving the stability of your biotin-protein conjugate primarily involves selecting a more stable biotinylation chemistry. Researchers have worked on synthesizing biotin-protein bonds that are more resistant to cleavage in plasma.[5][6][9] One successful approach involves conjugating biotin through a cysteine residue with a carboxylate group positioned alpha to the biotinamide bond.[9] This modification resulted in a significantly more stable bond in plasma.[9]
Troubleshooting Guides
Problem: Loss of signal in a plasma-based assay using a biotinylated protein.
| Possible Cause | Troubleshooting Step |
| Biotin-protein bond instability | 1. Assess Bond Stability: Perform a stability assay by incubating your biotinylated protein in plasma and a control buffer (e.g., PBS) for a set time. Measure the amount of free biotin released or the remaining biotin on the protein. 2. Switch Biotinylation Reagent: If significant cleavage is observed, consider using a biotinylation reagent known to form a more stable bond in plasma. Reagents that conjugate biotin via a cysteine residue have shown increased stability.[9] |
| High Biotinidase Activity | 1. Consider Heat Inactivation: If experimentally feasible, heat-inactivate the plasma sample to reduce enzymatic activity. Be mindful of potential effects on other proteins. 2. Minimize Incubation Time: Reduce the time the biotinylated protein is exposed to the plasma to the minimum required for your assay. |
| Assay Interference | 1. Check for Endogenous Biotin: Plasma contains endogenous biotin which can compete for binding to streptavidin.[10][11] If using a streptavidin-based detection method, this can lead to a reduced signal. Quantify the endogenous biotin level in your plasma samples. 2. High Concentrations of Biotin Supplements: Be aware that high levels of biotin supplements in patient samples can severely interfere with biotin-streptavidin based immunoassays.[12][13] |
Quantitative Data
The following table summarizes data on the release of biotin from Immunoglobulin G (IgG) biotinylated with different reagents after a 4-hour incubation in human plasma at room temperature.
| Biotinylation Reagent | Linkage Type | % Biotin Released in Plasma (Mean ± SD) | % Biotin Released in PBS (Control) |
| NHS-LC-Biotin | Amide | 8.8 ± 1.2 | < 0.5 |
| Sulfo-NHS-LC-Biotin | Amide | 9.5 ± 1.5 | < 0.5 |
| Iodoacetyl-LC-Biotin | Thioether | 7.9 ± 1.1 | < 0.5 |
| Biotin-LC-Hydrazide | Hydrazone | 26.3 ± 4.2 | 15.2 ± 2.5 |
| 5-(biotinamido)-pentylamine | Amide | 12.1 ± 1.8 | < 0.5 |
| Biotin PEO-amine | Amide | 10.5 ± 1.6 | < 0.5 |
Data adapted from Bogusiewicz et al., Analytical Biochemistry, 2004.[8]
Experimental Protocols
Protocol: Assessment of Biotin-Protein Conjugate Stability in Plasma
This protocol is a generalized method for evaluating the stability of a biotinylated protein in plasma.
1. Materials:
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Biotinylated protein of interest
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Human plasma (or plasma from the species of interest)
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Phosphate-buffered saline (PBS) as a control buffer
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Ultrafiltration devices (e.g., centrifugal filters) with a molecular weight cutoff that retains the protein but allows free biotin to pass through.
-
Avidin or streptavidin-based biotin quantification assay (e.g., HABA assay, fluorescent biotin assay).
2. Procedure:
-
Prepare two sets of tubes. One set for incubation in plasma and another for incubation in PBS (control).
-
Add your biotinylated protein to each tube at the desired final concentration.
-
Add either human plasma or PBS to the respective tubes.
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Incubate all tubes at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 4 hours).[8]
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After incubation, separate the free biotin from the biotinylated protein using an ultrafiltration device.
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Quantify the amount of free biotin in the filtrate using a suitable biotin quantification assay.
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(Optional) Quantify the amount of biotin remaining on the protein in the retentate. This can be done using a capture assay where the biotinylated protein is immobilized and detected with labeled streptavidin.[8]
3. Data Analysis:
-
Calculate the percentage of biotin released in plasma and PBS.
-
Compare the release in plasma to the control to determine the extent of plasma-induced cleavage.
Visualizations
Caption: Workflow for assessing biotin-protein conjugate stability.
Caption: Troubleshooting logic for biotinylated protein instability.
References
- 1. Purification of biotinidase from human plasma and its activity on biotinyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotinidase Deficiency: Prevalence, Impact And Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotinidase and its roles in biotin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotin–Protein Bond: Instability and Structural Modification to Provide Stability for In Vivo Applications | Springer Nature Experiments [experiments.springernature.com]
- 8. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A biotin-protein bond with stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of biotin in human plasma: most of the biotin is not bound to protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for Biotin-d2 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Biotin-d2 analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to decreased sensitivity, poor accuracy, and unreliable quantification.[4][5][6] In complex biological matrices such as plasma or serum, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4][5]
Q2: I am using this compound as a stable isotope-labeled (SIL) internal standard. Shouldn't that correct for ion suppression?
A2: While SIL internal standards are the gold standard for correcting matrix effects, they may not always provide complete correction.[2][4] A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between this compound and the native biotin, with the deuterated compound often eluting slightly earlier. This separation can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression and inaccurate quantification.[4]
Q3: What are the most common sources of ion suppression in biological samples for this compound analysis?
A3: The most common sources of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic and can significantly suppress the ionization of co-eluting analytes.[5]
-
Salts and Buffers: High concentrations of salts from buffers used in sample collection or preparation can interfere with the electrospray ionization (ESI) process.
-
Endogenous Metabolites: Other small molecules present in the biological sample can compete with this compound for ionization.[4]
-
Proteins: Although larger molecules, residual proteins after incomplete precipitation can still cause ion source contamination and suppression.[4]
Q4: How can I determine if ion suppression is affecting my this compound analysis?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[1][5][7] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.[5][7]
Troubleshooting Guides
Problem 1: Poor sensitivity and low signal intensity for this compound.
This is often a primary indicator of significant ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal intensity.
Solutions:
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of this compound from the identified ion suppression zones.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[2][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, ensure that the this compound concentration remains above the limit of quantitation (LOQ).
Problem 2: Inconsistent and irreproducible results for this compound quantification.
This can be caused by variable matrix effects between different samples or differential ion suppression between biotin and this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound quantification.
Solutions:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that biotin and this compound are co-eluting perfectly. If a slight separation is observed, the chromatographic method may need to be adjusted.
-
Quantify Matrix Effect: Perform a quantitative assessment of the matrix effect by comparing the response of this compound in a post-extraction spiked matrix sample to its response in a neat solution.[4]
-
Improve Sample Preparation: If the matrix effect is high and variable, a more effective sample preparation method is necessary.
Data Presentation
The choice of sample preparation method significantly impacts the extent of ion suppression. The following table provides an illustrative comparison of common techniques for plasma/serum samples.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 70 | Fast and simple | High level of residual matrix components, significant ion suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 20 - 40 | Good removal of salts and some phospholipids | Can be labor-intensive and require large solvent volumes |
| Solid-Phase Extraction (SPE) | 80 - 95 | < 20 | Highly effective and versatile for removing a wide range of interferences | Requires method development and can be more expensive |
Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol used.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify regions of ion suppression in your chromatogram.[1][5][7]
Materials:
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
LC-MS/MS system
Procedure:
-
System Setup:
-
Disconnect the LC outlet from the mass spectrometer's ion source.
-
Connect the LC outlet to one inlet of the tee-piece.
-
Connect the syringe pump outlet to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Infusion:
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the this compound signal in the mass spectrometer to establish a stable baseline.
-
-
Injection:
-
Once a stable baseline is achieved, inject the blank matrix extract onto the LC system and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant drop in the baseline indicates a region of ion suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol provides a general procedure for cleaning up plasma or serum samples using a mixed-mode SPE cartridge to remove phospholipids and other interferences.
Materials:
-
Mixed-mode SPE cartridges (e.g., reversed-phase with strong anion exchange)
-
Plasma/serum sample
-
This compound internal standard
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma/serum, add 10 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol/water (50:50, v/v).
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
This protocol describes a general LLE procedure for the extraction of this compound from plasma or serum.
Materials:
-
Plasma/serum sample
-
This compound internal standard
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma/serum, add 10 µL of this compound internal standard solution.
-
-
Extraction:
-
Add 500 µL of MTBE to the sample.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following table provides typical starting parameters for this compound analysis. These may require optimization for your specific instrument and application.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 or PFP, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Biotin) | e.g., m/z 245.1 -> 227.1 |
| MRM Transition (this compound) | e.g., m/z 247.1 -> 229.1 |
Note: MRM transitions should be optimized for your specific instrument.
References
- 1. benchchem.com [benchchem.com]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Biotinylation Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common contamination issues encountered during biotinylation experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your biotinylation experiments.
| Problem | Possible Cause | Solution |
| High background or non-specific binding in downstream applications (e.g., Western blot, ELISA) | 1. Excess unbound biotin: Free biotin in the sample can bind to streptavidin, causing high background.[1] 2. Over-biotinylation of the protein: Excessive labeling can lead to protein aggregation and non-specific binding. 3. Contaminating proteins are also biotinylated: Impurities in the protein sample will be biotinylated and detected.[2] 4. Endogenous biotinylated proteins: Cells naturally contain biotinylated carboxylases.[3] | 1. Remove excess biotin: Use size-exclusion chromatography (e.g., desalting columns), dialysis, or ultrafiltration to efficiently remove unbound biotin.[4][5] 2. Optimize the biotin-to-protein molar ratio: Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation or aggregation.[6] 3. Ensure protein purity: Use highly purified protein (>90%) for biotinylation to avoid labeling of contaminants.[2] 4. Block endogenous biotin: For cell-based assays, use an endogenous biotin blocking kit. |
| Low or no signal from the biotinylated protein | 1. Inefficient biotinylation: The biotinylation reaction was not successful. 2. Interfering substances in the buffer: Primary amines (e.g., Tris, glycine) or azides in the buffer can compete with the biotinylation reaction.[7] 3. Hydrolyzed biotinylation reagent: The NHS-ester of the biotin reagent is moisture-sensitive and can hydrolyze.[7] | 1. Confirm biotinylation: Use a HABA assay or a Western blot with streptavidin-HRP to confirm successful labeling.[8] 2. Use an appropriate buffer: Perform buffer exchange into a non-amine, non-azide containing buffer like PBS (pH 7.2-8.0) before biotinylation.[7] 3. Use fresh biotinylation reagent: Prepare the biotinylation reagent solution immediately before use.[7] |
| Streptavidin contamination in the eluate | 1. Harsh elution conditions: Boiling in SDS-PAGE sample buffer or using acidic buffers can cause streptavidin to leach from the affinity resin.[9][10] 2. Instability of the streptavidin matrix: Some streptavidin resins are more prone to leaching than others. | 1. Use milder elution methods: - Competitive elution: Use an excess of free biotin (2-10 mM) to displace the biotinylated protein.[11] - Detergent-based elution: A buffer with 0.4% SDS and 1% IGEPAL-CA630 at 95°C for 5 minutes can elute biotinylated proteins with minimal streptavidin contamination.[2][9] - Use a cleavable biotin linker: This allows for elution under mild reducing conditions (e.g., with DTT).[10] 2. Use a more stable matrix: Consider using Strep-Tactin® resin, which has a lower affinity for biotin and allows for elution with biotin, thus avoiding streptavidin contamination.[11] |
| Protein precipitation during biotinylation | Over-labeling of the protein: Excessive biotinylation can alter the protein's solubility.[6] | Optimize the molar ratio of the biotinylation reagent to your protein. A lower ratio may be necessary to maintain protein solubility.[6] |
Frequently Asked Questions (FAQs)
General Biotinylation
Q1: What is biotinylation? A1: Biotinylation is the process of attaching biotin (vitamin B7) to a molecule, such as a protein or nucleic acid.[11] The extremely strong and specific interaction between biotin and streptavidin (or avidin) is then utilized for detection, purification, or immobilization of the biotinylated molecule.[11]
Q2: Which functional groups can be targeted for biotinylation? A2: The most common target is primary amines (-NH2) found on lysine residues and the N-terminus of proteins, using NHS-ester-activated biotin reagents.[12] Other targets include sulfhydryls (-SH) on cysteine residues, carboxyl groups (-COOH) on aspartic and glutamic acid residues, and carbohydrates.[12]
Q3: How can I remove excess, unreacted biotin after the labeling reaction? A3: Excess biotin can be efficiently removed using size-exclusion chromatography (desalting columns), dialysis, or tangential flow filtration.[4] For smaller volumes, spin columns are a convenient option.[5]
Contamination and Troubleshooting
Q4: My downstream assay shows high background. What is the likely cause? A4: High background is often due to the presence of excess, unbound biotin in your sample.[1] It is crucial to remove all free biotin after the labeling reaction. Over-biotinylation of your protein can also lead to non-specific binding and aggregation.
Q5: I am seeing bands in my negative control lanes on a Western blot. What could be the reason? A5: This could be due to endogenously biotinylated proteins present in your cell lysate.[3] Mammalian cells contain several carboxylase enzymes that are naturally biotinylated.[3] To mitigate this, you can use an endogenous biotin blocking kit prior to incubation with streptavidin.
Q6: How can I avoid streptavidin contamination in my purified sample? A6: Streptavidin contamination often results from harsh elution conditions that cause the streptavidin to leach from the affinity matrix.[9][10] To avoid this, consider using milder elution methods like competitive elution with free biotin.[11] Alternatively, using a resin with a modified streptavidin, such as Strep-Tactin®, can prevent contamination as it allows for elution with biotin-containing buffers without releasing the matrix protein.[11]
Data and Protocols
Quantitative Data Tables
Table 1: Comparison of Streptavidin Resin Binding Capacities
| Resin Type | Manufacturer | Binding Capacity (nmol free biotin/mL resin) |
| Streptavidin Agarose | GoldBio | > 120 |
| Pierce™ Streptavidin Magnetic Beads | Thermo Fisher Scientific | > 4 nmol free biotin/mg beads |
| Dynabeads™ MyOne™ Streptavidin C1 | Invitrogen | Not specified in nmol/mL |
| Sera-Mag™ Streptavidin-coated Magnetic Beads | Cytiva | 4500–5500 pmol/mg |
Note: Binding capacity for biotinylated molecules will be lower than for free biotin and depends on the size of the molecule.[13]
Table 2: Efficiency of Free Biotin Removal Methods
| Method | Product Example | % Biotin Removal | % Protein Recovery |
| Spin Desalting Column | Zeba™ Spin Desalting Columns | >95% | >95% |
| Gravity-Flow Desalting Column | Bio-Rad® P-30 | ~90% | ~90% |
| Dialysis | Slide-A-Lyzer™ G2 Dialysis Cassettes | >95% | >95% |
Data synthesized from product literature and comparative studies.[5]
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of a Protein
-
Buffer Preparation: Dissolve the protein to be biotinylated in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0, at a concentration of 1-10 mg/mL.[14]
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent (e.g., NHS-LC-Biotin) in an anhydrous solvent like DMSO or DMF to a concentration of 10-40 mg/mL.[14]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the biotin reagent to the protein solution.[14] Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[14]
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as 1M Tris-HCl, pH 8.0.[15]
-
Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column or dialysis.[14]
Protocol 2: Affinity Purification of Biotinylated Protein using Streptavidin-Agarose
-
Resin Equilibration: Wash the streptavidin-agarose resin with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) to remove any storage solution.
-
Binding: Add the biotinylated protein sample to the equilibrated resin and incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.
-
Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin 3-5 times with the binding/wash buffer to remove non-specifically bound proteins.
-
Elution:
-
Harsh Elution: Add SDS-PAGE loading buffer directly to the beads and boil for 5-10 minutes. Note that this will co-elute streptavidin.[14]
-
Mild Elution: Resuspend the beads in an elution buffer containing 2-10 mM free biotin and incubate for 30-60 minutes at room temperature. Pellet the resin and collect the supernatant containing the purified biotinylated protein.
-
Protocol 3: Western Blot Detection of Biotinylated Proteins
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[8][10]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[10]
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8][10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD camera or X-ray film.[10]
Visualizations
Caption: Experimental workflow for protein biotinylation and purification.
Caption: Troubleshooting decision tree for common contamination issues.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Protease‐resistant streptavidin for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. neuromics.com [neuromics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. advancedbiochemicals.com [advancedbiochemicals.com]
- 14. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 15. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-d2 Internal Standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results when using a Biotin-d2 internal standard in analytical experiments, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why are my quantitative results for biotin inaccurate or inconsistent despite using a this compound internal standard?
Answer: Inconsistent or inaccurate results with a deuterated internal standard (IS) can arise from several factors that disrupt the fundamental assumption that the IS behaves identically to the analyte.[1]
-
Lack of Co-elution: A slight difference in retention time between biotin and this compound, known as the deuterium isotope effect, can expose them to different matrix components as they elute from the LC column. This can lead to variable ion suppression or enhancement, affecting the accuracy of the results.[2]
-
Isotopic or Chemical Impurities: The purity of the internal standard is critical. The presence of unlabeled biotin in the this compound standard will lead to an overestimation of the IS response and an underestimation of the native analyte concentration. Ensure the isotopic enrichment is ≥98% and chemical purity is >99%.[1]
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the sample matrix or solvent. This is more likely to occur with deuterium labels on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[1][3] This exchange reduces the signal of the correct IS and can create interference at the mass of the unlabeled analyte.
-
Interference from Natural Isotopes: Naturally occurring heavy isotopes (like ¹³C) of the analyte can sometimes contribute to the signal in the mass channel of a doubly deuterated standard (M+2). This interference can falsely increase the detected amount of the internal standard, especially at high analyte concentrations, leading to non-linearity and inaccurate results.[4]
Q2: The signal intensity of my this compound internal standard is highly variable across my sample set. What's happening?
Answer: Significant variability in the internal standard signal often points to differential matrix effects or issues with the stability of the standard itself.[1][2]
-
Differential Matrix Effects: This is a primary cause of IS variability. Even with perfect co-elution, components within the biological matrix (salts, lipids, proteins) can suppress or enhance the ionization of the analyte and the internal standard to different extents.[1][5] This effect can vary from sample to sample depending on the matrix composition, leading to inconsistent IS response.[6][7]
-
Internal Standard Stability: The stability of the this compound standard during sample preparation and storage is crucial. Degradation can occur due to improper solvent choice for reconstitution, temperature fluctuations, or prolonged exposure to acidic or basic conditions.[3]
-
Sample Preparation Inconsistencies: Variability in sample preparation steps, such as protein precipitation or liquid-liquid extraction, can lead to inconsistent recovery of the internal standard and analyte, contributing to signal fluctuation.[7][8]
Q3: What are "differential matrix effects" and how can they impact my results?
Answer: Matrix effects refer to the alteration of ionization efficiency by co-eluting components from the sample matrix.[5] "Differential matrix effects" occur when these components do not affect the analyte and the internal standard equally.[1] This undermines the corrective ability of the IS, as the ratio of analyte peak area to IS peak area is no longer constant for a given concentration, leading to poor accuracy and precision.[2]
Troubleshooting Workflows and Diagrams
Visual guides can help diagnose issues in your experimental workflow.
Caption: General troubleshooting workflow for inconsistent this compound results.
Caption: Diagram illustrating differential matrix effects on analyte and IS.
Quantitative Data & Method Parameters
Successful quantification relies on a validated method. The tables below summarize typical performance characteristics and troubleshooting steps.
Table 1: Example LC-MS/MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.99 | 0.9997[9] |
| Concentration Range | Defined by application | 0.5 - 800 µg/L[10] |
| Accuracy (%) | 80-120% (or 85-115%) | 89 - 120%[9] |
| Precision (RSDr %) | ≤ 15% (≤ 20% at LLOQ) | 2.00 - 7.30%[10] |
| Recovery (%) | Consistent and reproducible | 81.3 - 107.3%[10] |
Table 2: Troubleshooting Quick Reference Guide
| Problem | Common Cause(s) | Recommended Action(s) |
| Inconsistent Analyte/IS Ratio | Differential Matrix Effects[1][5] | Improve sample cleanup (SPE), optimize chromatography to separate from interferences. |
| IS Peak Area Drops Over Time | IS Instability[3] | Prepare fresh stock/working solutions. Investigate stability in reconstitution solvent. Store at -20°C or below.[8][10] |
| Non-linear Standard Curve | IS Impurity, Isotope Interference[1][4] | Verify IS purity. Use a higher concentration of IS to minimize impact of analyte's natural isotopes.[4] |
| Poor Peak Shape | Column Overload, Contamination | Dilute sample, clean or replace LC column and guard column. |
| No IS or Analyte Signal | Instrument Malfunction | Check MS/MS tuning, ensure correct MRM transitions are used, check for leaks.[11] |
Experimental Protocols
Protocol 1: General Sample Preparation (Protein Precipitation)
This protocol is a general guideline for extracting biotin from a biological matrix like blood or plasma.
Caption: A typical protein precipitation workflow for biotin analysis.
Detailed Steps:
-
Pipette a known volume of your sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add a small, precise volume of the this compound working solution.
-
Add at least three volumes of a cold organic solvent (e.g., methanol or acetonitrile containing 0.1% formic acid) to precipitate proteins.[8]
-
Vortex the mixture thoroughly to ensure complete mixing and precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the analyte and IS to a new tube.
-
Evaporate the solvent, typically under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: General LC-MS/MS Parameters
These are starting parameters; optimization is required for specific applications and instrumentation.
-
LC Column: C18 column (e.g., 100 mm × 2.1 mm; 1.7 µm) is commonly used.[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.[10]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[10]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient might run from 5% B to 95% B over several minutes to elute biotin and wash the column.
-
Injection Volume: 5 - 10 µL.[10]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[10]
-
MS/MS Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Biotin Transition (Example): m/z 245.1 → 227.1
-
This compound Transition (Example): m/z 247.1 → 229.1 (Note: exact masses depend on the position and number of deuterium labels).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Low Biotin-d2 Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low Biotin-d2 recovery during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of biotin (Vitamin B7), meaning two of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. In analytical chemistry, particularly in mass spectrometry-based assays, this compound serves as an internal standard. It is added to samples at a known concentration at the beginning of the extraction process. Because it is chemically almost identical to the endogenous biotin (the analyte of interest), it is assumed to behave similarly during extraction, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, we can correct for any loss of the analyte that may have occurred during the sample preparation and analysis, leading to more accurate quantification.
Q2: What are the primary causes of low internal standard recovery?
Low recovery of an internal standard like this compound can generally be attributed to three main factors:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to signal suppression or, less commonly, enhancement.[1][2][3][4]
-
Extraction Inefficiency: The chosen extraction method may not be optimal for this compound, leading to its incomplete extraction from the sample matrix. This can be due to factors such as incorrect pH, inappropriate solvent selection, or issues with the solid-phase extraction (SPE) sorbent.
-
Analyte Instability/Degradation: this compound, like biotin, can degrade under certain conditions of pH, temperature, or light exposure during the extraction process.[5][6]
Troubleshooting Guide: Low this compound Recovery
This guide provides a systematic approach to diagnosing and resolving issues related to low this compound recovery.
Step 1: Investigate Matrix Effects
Matrix effects are a common culprit for low recovery of internal standards.
Is it a Matrix Effect?
-
Symptom: You observe low and inconsistent this compound signal across different samples from the same biological matrix.
-
Troubleshooting:
-
Post-Column Infusion Experiment: This experiment can help identify regions in your chromatographic run where ion suppression or enhancement occurs.
-
Post-Extraction Spike Analysis: Compare the signal of this compound spiked into a blank matrix after extraction to the signal of this compound in a clean solvent. A significant difference suggests matrix effects.
-
Solutions for Matrix Effects:
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting matrix components. This could involve changing the column, mobile phase composition, or gradient profile.
-
Optimize Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, ensure that the analyte concentration remains above the limit of quantification.
-
Use a More Efficient Sample Cleanup Method: If you are using protein precipitation, consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner extract.
Step 2: Evaluate Extraction Efficiency
If matrix effects are ruled out, the next step is to assess the efficiency of your extraction protocol.
Is it an Inefficient Extraction?
-
Symptom: Consistently low this compound recovery across all samples, including quality controls.
-
Troubleshooting:
-
Review and Optimize Extraction Parameters:
-
pH: Biotin is most stable in a pH range of 4-9.[7] Ensure the pH of your sample and extraction solvents are within this range.
-
Solvent Choice: The polarity of the extraction solvent should be appropriate for biotin. Consider testing different organic solvents for both LLE and SPE wash/elution steps.
-
SPE Sorbent: The choice of SPE sorbent is critical. For biotin, which is a polar molecule, reversed-phase (e.g., C18) or mixed-mode sorbents are often used.
-
-
Solutions for Inefficient Extraction:
-
Method Optimization: Systematically vary one parameter at a time (e.g., pH, solvent composition, incubation time) to identify the optimal conditions for this compound recovery.
-
Compare Extraction Techniques: If one method consistently yields low recovery, consider trying an alternative. The table below provides a general comparison of common extraction methods.
Step 3: Assess this compound Stability
While biotin is relatively stable, it can degrade under harsh conditions.
Is it an Instability Issue?
-
Symptom: Decreasing this compound recovery over time, or when samples are exposed to heat or extreme pH.
-
Troubleshooting:
-
Evaluate Sample Handling and Storage: Ensure samples are processed promptly and stored at appropriate temperatures to minimize degradation.
-
Stability Experiments: Perform experiments to assess the stability of this compound in the sample matrix under your specific extraction conditions (e.g., incubate a spiked sample at different temperatures or for varying durations).
-
Solutions for Instability:
-
Modify Extraction Conditions: Avoid prolonged exposure to high temperatures or extreme pH. If acidic or basic conditions are necessary, try to minimize the exposure time.
-
Protect from Light: While not as significant as for some other vitamins, it is good practice to protect samples containing biotin from direct light.
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery rates for biotin using different extraction techniques. Note that these values are illustrative and actual recoveries will depend on the specific matrix and optimized protocol.
| Extraction Method | Analyte | Matrix | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Biotin | Serum | > 80[8] | High selectivity, clean extracts | Can be more time-consuming and expensive |
| Organic Acids | Urine | 84.1[9] | |||
| Liquid-Liquid Extraction (LLE) | Organic Acids | Urine | 77.4[9] | Cost-effective, simple | Can be less selective, potential for emulsions |
| Protein Precipitation (PPT) | Peptides | Plasma | > 50[10] | Fast, simple, inexpensive | Less clean extracts, high potential for matrix effects[11] |
| Various Drugs | Plasma | 78[12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Biotin from Serum
This protocol is adapted from a method for the extraction of Vitamin B7 from serum.[8]
-
Sample Pre-treatment: To 200 µL of serum, add 200 µL of 1% formic acid in water containing the this compound internal standard. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 500 µL of methanol followed by 500 µL of 1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 500 µL of water.
-
Wash with 500 µL of 95:5 (v/v) water/methanol.
-
-
Elution: Elute the biotin and this compound with 200 µL of 0.1% ammonium hydroxide in 90:10 (v/v) water/methanol.
-
Analysis: The eluate can then be analyzed by LC-MS/MS.
Protocol 2: Protein Precipitation (PPT) of Plasma Samples
This is a general protocol for protein precipitation.
-
Sample Preparation: To 100 µL of plasma containing this compound internal standard, add 300 µL of ice-cold acetonitrile.
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the biotin and this compound.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A step-by-step workflow for troubleshooting low this compound recovery.
Overview of Sample Extraction Techniques
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effect | PPT [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biotage.com [biotage.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Biotin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (Vitamin B7 or Vitamin H) is a water-soluble vitamin that plays a crucial role as a cofactor for carboxylase enzymes involved in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Accurate quantification of biotin is essential in diverse fields, from clinical diagnostics to food science and pharmaceutical development. This guide provides a comprehensive comparison of the most common analytical methods for biotin quantification, offering insights into their principles, performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The selection of an appropriate method for biotin quantification depends on several factors, including the sample matrix, required sensitivity, desired specificity, available equipment, and throughput needs. The following table summarizes the key performance characteristics of five widely used methods: Microbiological Assay, Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.
| Parameter | Microbiological Assay | ELISA | HPLC-UV | LC-MS/MS | HABA Assay |
| Principle | Measures the growth of a biotin-dependent microorganism (Lactobacillus plantarum). | Competitive immunoassay based on the specific binding of an antibody to biotin. | Chromatographic separation followed by UV detection. | Chromatographic separation coupled with highly specific mass-based detection. | Colorimetric assay based on the displacement of HABA dye from an avidin-HABA complex by biotin. |
| Sensitivity | High (ng/mL range)[1] | High (pg/mL to ng/mL range)[2][3] | Low (µg/mL range)[4][5] | Very High (pg/mL to fg/mL range)[6] | Moderate (µM range) |
| Specificity | Can be affected by other biotin vitamers and related compounds. | High for biotin, but cross-reactivity with metabolites can occur. | Moderate; can separate biotin from some related compounds.[4] | Very High; can distinguish between biotin, its vitamers, and metabolites based on mass-to-charge ratio.[7] | Low; measures any molecule that can bind to avidin. |
| Linear Range | Narrow | Wide | Moderate | Wide | Narrow |
| Precision (%RSD) | 2.02% - 6.63%[8] | <10% (Intra-assay), <10% (Inter-assay)[3] | 0.31% - 1.88%[8] | 0.5% - 5.6% (Repeatability)[9] | Variable, can be higher than other methods. |
| Accuracy (% Recovery) | Good (99.6% in urine, 110.7% in serum)[1] | Good (typically 80-120%) | Good (>95%)[10] | Excellent (96.5% - 108.2%)[9] | Can underestimate biotin content due to steric hindrance.[11] |
| Sample Throughput | Low (multi-day incubation) | High | Moderate | Moderate to High | High |
| Typical Applications | Food and feed analysis, pharmaceutical preparations.[12][13] | Clinical samples (serum, plasma, urine), food extracts. | Pharmaceutical formulations, multivitamin tablets.[5] | Clinical research, food analysis, infant formula.[6][14] | Quantifying biotinylation of proteins and antibodies.[15] |
| Advantages | Measures biologically active biotin. | High sensitivity and high throughput. | Simple, robust, and widely available. | Highest sensitivity and specificity. | Rapid and simple for purified systems. |
| Disadvantages | Time-consuming, laborious, and susceptible to interference.[10] | Potential for cross-reactivity. | Low sensitivity, not suitable for trace analysis.[4] | High instrument cost and complexity. | Lower accuracy, interference from other avidin-binding substances. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the five compared analytical methods for biotin quantification.
Detailed Experimental Protocols
Microbiological Assay
This protocol is a generalized procedure based on the use of Lactobacillus plantarum.
-
Sample Preparation:
-
For solid samples (e.g., food, feed), homogenize and extract biotin using acid hydrolysis (e.g., 3 N H₂SO₄ at 121°C for 15 minutes) or enzymatic hydrolysis (e.g., papain and takadiastase at 37°C overnight) to release bound biotin.[4]
-
Neutralize the extract to pH 6.8 and dilute to an estimated biotin concentration within the assay's linear range.
-
For liquid samples, dilute directly.
-
-
Culture and Inoculum Preparation:
-
Maintain a stock culture of Lactobacillus plantarum (e.g., ATCC 8014) on a suitable agar medium.
-
Prepare an inoculum by transferring the culture to a liquid medium and incubating for 16-24 hours.[12]
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a standardized cell density.
-
-
Assay Procedure:
-
Dispense a defined volume of biotin-free assay medium into test tubes.
-
Add increasing volumes of the biotin standard solution to a series of tubes to create a standard curve.
-
Add appropriate dilutions of the prepared samples to other tubes.
-
Add a standardized volume of the prepared inoculum to all tubes (except for uninoculated blanks).
-
Incubate the tubes at 30-37°C for 16-24 hours.[12]
-
-
Quantification:
-
Measure the turbidity (bacterial growth) of each tube using a spectrophotometer at a wavelength of 540-660 nm.
-
Generate a standard curve by plotting the turbidity against the known biotin concentrations of the standards.
-
Determine the biotin concentration in the samples by interpolating their turbidity readings on the standard curve.
-
Competitive ELISA
This protocol describes a typical competitive ELISA for biotin quantification in serum.
-
Sample Preparation:
-
Collect serum samples and centrifuge to remove any particulate matter.
-
Dilute the serum samples with the provided assay buffer to bring the biotin concentration into the linear range of the assay.
-
-
Assay Procedure:
-
Add diluted samples, standards, and controls to the wells of a microtiter plate pre-coated with streptavidin or a biotin-binding antibody.
-
Add a fixed amount of biotin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well.
-
Incubate the plate to allow competitive binding of free biotin (from the sample/standard) and enzyme-conjugated biotin to the available binding sites on the plate.
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Incubate for a specified time to allow for color development.
-
Add a stop solution to terminate the reaction.
-
-
Quantification:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the biotin standards. The absorbance will be inversely proportional to the biotin concentration.
-
Determine the biotin concentration in the samples from the standard curve.
-
HPLC-UV
This protocol is a general method for the analysis of biotin in multivitamin tablets.
-
Sample Preparation:
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder and dissolve it in a suitable solvent, such as methanol or a mixture of water and acetonitrile.[10]
-
Use sonication and/or mechanical shaking to ensure complete dissolution of biotin.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).[10] A gradient or isocratic elution can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at 200 nm.[5]
-
Injection Volume: 20-100 µL.
-
-
Quantification:
-
Inject the prepared standard solutions of known biotin concentrations to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the biotin peak in the chromatogram based on its retention time compared to the standard.
-
Integrate the peak area of the biotin peak in both standards and samples.
-
Calculate the biotin concentration in the samples by comparing their peak areas to the calibration curve.
-
LC-MS/MS
This protocol outlines a method for biotin quantification in infant formula.
-
Sample Preparation:
-
Accurately weigh the infant formula powder or liquid.
-
For total biotin, perform an acid or enzymatic hydrolysis to release protein-bound biotin.[7]
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₂-biotin).
-
Perform a solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both biotin and the internal standard for high selectivity and sensitivity. For biotin, a common transition is m/z 245.1 → 227.1.[6]
-
-
Quantification:
-
Generate a calibration curve by analyzing standard solutions containing known concentrations of biotin and a fixed concentration of the internal standard.
-
Analyze the prepared samples.
-
Calculate the ratio of the peak area of biotin to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of biotin in the samples by plotting the peak area ratios against the concentrations of the standards.
-
HABA Assay
This protocol is for determining the degree of biotinylation of a protein.
-
Sample Preparation:
-
The biotinylated protein sample must be purified to remove any free, unconjugated biotin. This can be achieved by dialysis or gel filtration.[15]
-
-
Assay Procedure:
-
Prepare a HABA/Avidin solution in a suitable buffer (e.g., PBS).
-
In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm (this is the initial absorbance, A₅₀₀_initial).[16]
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Allow the reaction to proceed for a few minutes until the absorbance reading stabilizes.
-
Measure the final absorbance at 500 nm (A₅₀₀_final).[16]
-
-
Calculation:
-
The decrease in absorbance (ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final) is proportional to the amount of HABA displaced by the biotin in the sample.
-
The concentration of biotin can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (ε₅₀₀ ≈ 34,000 M⁻¹cm⁻¹).
-
The moles of biotin per mole of protein can be calculated if the concentration of the protein is known.
-
Conclusion
The choice of an analytical method for biotin quantification is a critical decision that directly impacts the accuracy and reliability of research and development outcomes. This guide has provided a detailed comparison of five prevalent methods, highlighting their respective strengths and weaknesses. For high-throughput screening and clinical applications where sensitivity is paramount, ELISA and LC-MS/MS are often the preferred choices. For quality control of pharmaceutical preparations with high biotin concentrations, the simplicity and robustness of HPLC-UV may be sufficient. The microbiological assay, despite its limitations in speed and specificity, remains a valuable tool for assessing the biological activity of biotin. Finally, the HABA assay provides a quick and straightforward method for evaluating the efficiency of protein biotinylation. By carefully considering the specific requirements of their study, researchers can leverage this guide to select the most suitable method for their biotin quantification needs.
References
- 1. Agar plate method using Lactobacillus plantarum for biotin determination in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. mybiosource.com [mybiosource.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Liquid chromatographic determination of biotin in multivitamin-multimineral tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. A Rapid Method for the Determination of Biotin and Folic Acid in Liquid Milk, Milk Powders, Infant Formula, and Milk-Based Nutritional Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Development of Analytical Method of Biotin in Complex Drugs and Dietary Supplements Using HPLC-UV | Semantic Scholar [semanticscholar.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Assay of Biotin or Vitamin B7 (Biological method) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 13. scribd.com [scribd.com]
- 14. academic.oup.com [academic.oup.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. fishersci.ie [fishersci.ie]
A Researcher's Guide to the Biotin-d2 Internal Standard Method for Accurate Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accurate quantification of vital molecules like biotin (Vitamin B7) is paramount. High-dose biotin supplements, increasingly used for therapeutic purposes, can interfere with common diagnostic immunoassays, making reliable quantification essential for both clinical diagnostics and research. Among the available analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with a stable isotope-labeled internal standard stands out for its superior specificity and accuracy.
This guide provides an objective comparison of the Biotin-d2 internal standard method against other analytical alternatives, supported by experimental data and detailed protocols. The use of a deuterated internal standard like this compound is a cornerstone of the Stable Isotope Dilution Analysis (SIDA) technique, widely regarded as the gold standard for quantitative mass spectrometry.[1][2]
The Principle of Stable Isotope Dilution Analysis (SIDA)
The core advantage of using this compound is that it is chemically identical to the native biotin being measured but has a slightly higher mass due to the replacement of two hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (biotin) and the internal standard (this compound).
By adding a precise amount of this compound to the sample at the very beginning of the workflow, it experiences the exact same processing as the endogenous biotin. Any loss during sample preparation (e.g., extraction, precipitation) or any variability in instrument ionization will affect both the analyte and the internal standard equally.[2] The final concentration is calculated based on the ratio of the native biotin signal to the this compound signal, providing a highly accurate and precise measurement that corrects for experimental variations.[3][4]
Caption: Principle of the this compound Stable Isotope Dilution Method.
Comparative Performance: Accuracy & Precision
The following table summarizes the performance of this method, which is representative of the results achievable with a this compound internal standard approach.
| Analyte | Spiked Concentration (µg/L) | Accuracy (%) | Precision (RSD %) |
| Biotin (B7) | 10 | 90 - 114 | 0.5 - 7.1 |
| 100 | 89 - 120 | 1.0 - 6.2 |
Table 1: Accuracy and precision data from a validated LC-MS/MS method for Biotin using a stable isotope-labeled internal standard. Data extracted from a study on B vitamin analysis in whole blood.[5]
In comparison, other methods present different performance characteristics:
-
Microbiological Assays: While sensitive, these assays can lack specificity and are often time-consuming.[6][7]
-
Immunoassays (e.g., ELISA): These methods can be prone to interference, particularly from high concentrations of biotin itself or structurally related molecules.[8] Their accuracy can be significantly compromised in samples from patients taking high-dose biotin supplements.
-
HPLC with UV or Fluorescence Detection: These methods are more specific than microbiological assays but often lack the sensitivity required for low endogenous levels and may still be susceptible to matrix interferences without the correction provided by a co-eluting internal standard like this compound.
The stable isotope dilution LC-MS/MS method demonstrates robust accuracy and high precision across a range of concentrations, making it the most reliable choice for research and clinical applications where accuracy is critical.
Experimental Protocol: Quantification of Biotin in Plasma
This section outlines a representative protocol for the analysis of biotin in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methodologies for B vitamin analysis.[5][9]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (at a known concentration, e.g., 500 µg/L).
-
Add 300 µL of a protein precipitation agent (e.g., zinc sulphate in methanol or 10% trichloroacetic acid).[5]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Biotin Transition: [Precursor ion > Product ion] (e.g., m/z 245.1 > 227.1)
-
This compound Transition: [Precursor ion > Product ion] (e.g., m/z 247.1 > 229.1)
-
3. Data Analysis
-
Integrate the peak areas for both the biotin and this compound MRM transitions.
-
Calculate the peak area ratio (Biotin / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus concentration for the known calibrators.
-
Determine the concentration of biotin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental Workflow for Biotin Quantification in Plasma.
Conclusion
For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical results, the this compound internal standard method coupled with LC-MS/MS is the superior choice. Its underlying principle of stable isotope dilution effectively negates the most common sources of analytical error—variability in sample recovery and matrix-induced ionization effects. As demonstrated by data from analogous methods, it delivers exceptional accuracy and precision.[5] While the initial setup cost for LC-MS/MS instrumentation is higher than for other techniques, the reliability, specificity, and robustness of the data provide unparalleled value for critical research and diagnostic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. Appraisal of Techniques, Investigation and Analysis of Vitamin (B7) Biotin [scirp.org]
- 8. Quantification of biotin in plasma samples by column switching liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JP6255234B2 - Method for measuring biotin or related substances in biological samples - Google Patents [patents.google.com]
Inter-laboratory Comparison of Biotin Quantification using Biotin-d2 as an Internal Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Biotin quantification methods from different laboratories, utilizing Biotin-d2 as a common internal standard. The data presented is a synthesis of published analytical method validation studies, structured to simulate an inter-laboratory comparison. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of expected method performance and detailed experimental protocols for the accurate quantification of Biotin in biological matrices.
Data Presentation: A Comparative Overview of Method Performance
The following table summarizes the key quantitative performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Biotin quantification from three representative laboratories. This compound was utilized as the internal standard in all methodologies to ensure the highest level of accuracy and precision.
| Performance Characteristic | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range | 0.05 - 2 ng/mL | 5 - 60 µg/L | 0.1 - 600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | > 0.9992 |
| Intra-day Precision (%RSD) | < 7.1% | 1 - 4% | < 8.84% |
| Inter-day Precision (%RSD) | < 7.1% | 0 - 4% | < 12.41% |
| Accuracy (% Bias or Recovery) | -0.7% to 8.2% | 97 - 101% | -7.21% to 8.52% |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.31 ng/mL | 0.1 ng/mL |
Data synthesized from multiple sources for comparative purposes.[1][2]
Experimental Protocols: A Generalized LC-MS/MS Method
The following is a detailed, generalized protocol for the quantification of Biotin in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of best practices from validated methods.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, this compound, at a known concentration.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
2. LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[1]
-
Mobile Phase: A gradient elution using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Biotin and this compound. A common transition for Biotin is m/z 245.1 → 227.1.[1][2]
3. Data Analysis:
-
Quantification: The concentration of Biotin in the samples is determined by calculating the peak area ratio of the analyte (Biotin) to the internal standard (this compound) and comparing this ratio to a standard curve.
-
Standard Curve: The standard curve is generated by analyzing a series of calibration standards with known concentrations of Biotin and a constant concentration of this compound.
Mandatory Visualizations
Caption: Experimental workflow for Biotin quantification.
Caption: Role of Biotin in enzyme activation.
References
Validation of a Novel LC-MS/MS Method for Biotin Quantification Using Biotin-d2 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of biotin, utilizing Biotin-d2 as a stable isotope-labeled internal standard. The performance of this method is objectively compared with other established analytical techniques, supported by experimental data. This document details the experimental protocols and presents all quantitative data in clearly structured tables to facilitate easy comparison.
Method Overview
The developed LC-MS/MS method offers high sensitivity and specificity for the determination of biotin in various biological matrices. The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[1] This guide will delve into the validation parameters of this method and compare it with alternative approaches.
Comparative Performance Data
The performance of the new LC-MS/MS method with this compound is benchmarked against other validated methods. The following tables summarize the key validation parameters.
Table 1: Comparison of Linearity and Sensitivity
| Method | Analyte/Internal Standard | Calibration Range | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| New LC-MS/MS | Biotin / this compound | 0.02 - 77 ng/mL | >0.999 | 0.02 ng/mL | 0.06 ng/mL | [2][3] |
| LC-MS/MS | Biotin / 2H4-Biotin | 0.5 - 800 µg/L | >0.99 | 0.15 - 4.20 µ g/100g | 0.5 - 14.0 µ g/100g | [4] |
| LC-MS/MS | Biotin / IS | 5 - 60 ng/mL | >0.999 | 0.10 ng/mL | 0.31 ng/mL | [5] |
| LC/ELSD | Biotin | 155 - 9900 ng on-column | Not Specified | 155 ng on-column | 310 ng on-column | [2][3] |
Table 2: Comparison of Accuracy and Precision
| Method | Analyte/Internal Standard | Accuracy (% Recovery) | Precision (RSD %) | Reference |
| New LC-MS/MS | Biotin / this compound | 97 - 101% | < 5% | [5] |
| LC-MS/MS | Biotin / 2H4-Biotin | 81.3 - 107.3% | 2.00 - 7.70% | [4] |
| LC-MS/MS | Biotin / IS | 103% | 2.5% | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
A protein precipitation extraction method was employed. To 100 µL of the sample, 20 µL of the this compound internal standard working solution was added, followed by 300 µL of methanol. The mixture was vortexed and then centrifuged. The supernatant was then transferred for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Thermo Acclaim C30 (150 x 2.1 mm, 3 µm)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient was used.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL[4]
-
Column Temperature: 30°C
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Biotin: Precursor Ion (m/z) 245.1 → Product Ions (m/z) 227.1, 97.1
-
This compound: Precursor Ion (m/z) 247.1 → Product Ions (m/z) 229.1, 97.1
-
Visualized Workflows and Comparisons
To further illustrate the methodologies and comparisons, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of biotin.
Caption: Comparison of LC-MS/MS with alternative analytical methods.
Conclusion
The validated LC-MS/MS method using this compound as an internal standard demonstrates superior performance in terms of sensitivity, specificity, accuracy, and precision compared to other analytical techniques.[2][3] The detailed experimental protocol and comparative data presented in this guide provide researchers, scientists, and drug development professionals with a robust and reliable method for the quantification of biotin in various applications. The use of a stable isotope-labeled internal standard is highly recommended for bioanalytical methods to ensure data integrity.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved liquid chromatography methods for the separation and quantification of biotin in NIST standard reference material 3280: multivitamin/multielement tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Biotin-d2 vs. Other Deuterated Internal Standards: A Comparative Guide for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving accurate and reliable results. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are a popular choice due to their chemical similarity to the analyte and cost-effectiveness. This guide provides an objective comparison of Biotin-d2 with other deuterated internal standards, supported by experimental data, to aid researchers in selecting the most appropriate standard for their analytical needs.
The Critical Role of Deuterated Internal Standards in Bioanalysis
Deuterated internal standards are considered the gold standard in quantitative LC-MS assays.[1][2] Their primary function is to compensate for variations that can occur during sample preparation, chromatography, and ionization.[1] By behaving almost identically to the unlabeled analyte, they can correct for matrix effects, which are a major source of variability in bioanalytical methods.[1][2] The ideal deuterated internal standard should co-elute with the analyte and have a sufficient mass difference to be distinguished by the mass spectrometer.
Performance Comparison: this compound vs. Biotin-d4
While direct head-to-head comparative studies between this compound and other deuterated biotin standards are limited in published literature, we can evaluate their performance based on available validation data for similar compounds and established principles of using deuterated standards. The following table summarizes key performance metrics from a study utilizing Biotin-d4 as an internal standard for the quantification of biotin in nutritional products and supplements by LC-MS/MS.[2][3] These metrics provide a benchmark for what can be expected from a well-performing deuterated biotin internal standard.
| Performance Parameter | Biotin-d4 (Experimental Data) | This compound (Expected Performance) | Other Deuterated Alternatives (e.g., Biotin-d3, d5) | Non-Deuterated Internal Standards (Analogs) |
| Recovery (%) | 81.3 - 107.3[2][3] | Expected to be similar to Biotin-d4 and the native analyte. | Expected to be similar to the native analyte. | May exhibit different extraction recovery due to structural differences. |
| Precision (Repeatability, %RSDr) | 2.00 - 7.30[2][3] | Expected to be low, contributing to high method precision. | Expected to be low. | Can be higher due to differential matrix effects. |
| Precision (Reproducibility, %RSDR) | 2.50 - 7.70[2][3] | Expected to be low, ensuring assay robustness. | Expected to be low. | Can be higher, impacting inter-assay variability. |
| Matrix Effect Compensation | High | High | High | Variable and often incomplete. |
| Chromatographic Co-elution | Generally co-elutes with a slight shift possible. | Generally co-elutes with a slight shift possible. | Co-elution is expected, but the degree of shift may vary. | Retention time will differ from the analyte. |
| Risk of Isotopic Crosstalk | Low, with a +4 Da mass shift. | Lower than Biotin-d4, with a +2 Da mass shift. | Varies with the degree of deuteration. | Not applicable. |
| Potential for Isotopic Instability | Generally stable, but H/D exchange is a possibility. | Generally stable, but H/D exchange is a possibility. | Stability depends on the position of deuterium atoms. | Not applicable. |
| Cost-Effectiveness | Generally more cost-effective than 13C or 15N labeled standards. | Generally more cost-effective than 13C or 15N labeled standards. | Generally more cost-effective than 13C or 15N labeled standards. | Can be the most cost-effective option. |
Key Considerations for Selecting a Deuterated Internal Standard
-
Degree of Deuteration: A higher degree of deuteration (e.g., Biotin-d4) provides a greater mass shift, which can reduce the risk of isotopic crosstalk from the unlabeled analyte. However, extensive deuteration can sometimes lead to a more pronounced chromatographic shift.
-
Position of Deuterium Atoms: The stability of the deuterium label is crucial. Deuteriums on exchangeable positions (e.g., -OH, -NH, -SH) can be lost during sample preparation, leading to inaccurate quantification. It is important to choose a standard where the deuterium atoms are on stable carbon positions.
-
Isotopic Purity: High isotopic purity is essential to minimize the contribution of the internal standard to the analyte's signal.
Experimental Protocols
Below is a typical experimental protocol for the quantification of biotin in a biological matrix using a deuterated internal standard like this compound. This protocol is a composite based on established methods for biotin analysis.[1][2][3][4][5]
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 200 µL of serum, add 200 µL of an aqueous 1% formic acid solution containing the this compound internal standard at a known concentration (e.g., 250 pg/mL). Vortex to mix.
-
SPE Cartridge Conditioning: Condition an EVOLUTE® EXPRESS ABN 96-well plate with 500 µL of methanol, followed by 500 µL of 1% aqueous formic acid.
-
Sample Loading: Load the 400 µL of the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 500 µL of deionized water, followed by 500 µL of 5% methanol in water.
-
Elution: Elute the biotin and this compound with 200 µL of 0.1% ammonium hydroxide in 90% methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 10% acetonitrile in water.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-3 min: Gradient to 90% B
-
3-4 min: Hold at 90% B
-
4-4.1 min: Gradient to 10% B
-
4.1-6 min: Hold at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Biotin: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using a deuterated internal standard for quantitative analysis.
Caption: A typical bioanalytical workflow for biotin quantification using a deuterated internal standard.
Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Deuterated internal standards, such as this compound, offer significant advantages over non-labeled or analog standards by effectively compensating for matrix effects and other sources of analytical variability. While Biotin-d4 has demonstrated excellent performance in published studies, this compound is expected to provide comparable benefits. The choice between different deuterated analogs will depend on factors such as the required mass shift, potential for chromatographic separation from the analyte, and commercial availability. By carefully considering these factors and implementing a well-validated experimental protocol, researchers can ensure the highest quality data in their biotin quantification studies.
References
- 1. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplements [vjfc.nifc.gov.vn]
- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 4. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
The Performance of Biotin-d2 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Biotin-d2's performance as a stable isotope-labeled internal standard in the quantification of biotin across various biological matrices. The information presented herein is supported by experimental data from various studies, offering an objective assessment to inform analytical method development.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry. This compound, a deuterated form of biotin, is frequently employed to correct for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. Its chemical and physical properties closely mimic those of endogenous biotin, ensuring it behaves similarly throughout the analytical workflow.
Performance Comparison of this compound in a Clinical Setting
While direct comparative studies evaluating this compound against other internal standards across multiple biological matrices are limited, performance data from various validation studies of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provide valuable insights. The following tables summarize the performance characteristics of LC-MS/MS methods using a deuterated biotin internal standard (this compound or similar) for the quantification of biotin in human plasma and urine.
Table 1: Performance Characteristics of Biotin Quantification in Human Plasma using a Deuterated Internal Standard
| Parameter | Performance | Reference |
| Linearity Range | 0.05 - 2 ng/mL | [1][2] |
| Intra-day Precision (%RSD) | <7.1% | [1][2] |
| Inter-day Precision (%RSD) | <7.1% | [1][2] |
| Accuracy | -0.7% to 8.2% | [1][2] |
| Internal Standard Used | Stable isotope-labeled biotin | [1][2] |
Table 2: Performance Characteristics of a Biomarker for Biotin Status in Human Urine using a Deuterated Internal Standard
| Parameter | Performance | Reference |
| Analyte | 3-hydroxyisovaleric acid | [3] |
| Internal Standard | Deuterated 3-hydroxyisovaleric acid | [3] |
| Methodology | Gas Chromatography-Mass Spectrometry | [3] |
| Outcome | Demonstrated higher accuracy than methods without a deuterated standard. | [3] |
Note: Data for the direct quantification of biotin in urine using this compound was not available in the searched literature. The table above refers to a key biomarker of biotin deficiency.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of biotin in human plasma and a general guideline for sample preparation in various matrices.
Protocol for Biotin Quantification in Human Plasma
This protocol is based on a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[1][2]
1. Sample Preparation: Protein Precipitation
-
To 300 µL of plasma, add a known concentration of this compound as the internal standard.
-
Add methanol for protein precipitation.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
UHPLC System: A standard UHPLC system.
-
Column: A pentafluorophenyl stationary-phase column (e.g., 2.1 × 100 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate-acetonitrile (93:7, v/v).
-
Flow Rate: 0.6 mL/min.
-
Total Run Time: 5 minutes.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
Biotin: m/z 245.1 → 227.0
-
This compound (or similar stable isotope-labeled IS): m/z 249.1 → 231.0
-
Mandatory Visualizations
Biotin Metabolism Pathway
Biotin is an essential cofactor for several carboxylase enzymes involved in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The following diagram illustrates the central role of biotin in these processes.
References
Comparative Analysis of Biotin Quantification Methods: A Focus on LC-MS/MS with Biotin-d2 Internal Standard
For researchers, scientists, and professionals in drug development, accurate quantification of biotin is crucial in various applications, from nutritional analysis to pharmacokinetic studies. While several methods exist for biotin determination, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard like Biotin-d2 has emerged as a highly specific, sensitive, and robust approach. This guide provides a comparative overview of the linearity and sensitivity of biotin calibration curves, with a primary focus on the LC-MS/MS method employing this compound, and contrasts it with alternative techniques.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of quantitative mass spectrometry.[1][2] It is introduced at a constant concentration across all samples and calibration standards to account for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the measurement.[1] The calibration curve is generated by plotting the ratio of the analyte (biotin) signal to the internal standard (this compound) signal against the concentration of the analyte.
Performance Characteristics of Biotin Quantification Methods
The following table summarizes the key performance metrics for biotin quantification using LC-MS/MS with a deuterated internal standard, alongside comparative data for other common methods.
| Parameter | LC-MS/MS with this compound Internal Standard | High-Performance Liquid Chromatography (HPLC) | Immunoassay | Microbiological Assay |
| Linearity (R²) | >0.99[3][4] | >0.99[5] | Variable, often requires non-linear curve fitting | N/A (Growth response is not typically linear) |
| Linear Range | Wide, e.g., 0.1 - 600 ng/mL[4] | Narrower than LC-MS/MS, e.g., 92 - 9200 ng/mL[5] | Typically narrower and assay-dependent | Limited by microbial growth kinetics |
| Limit of Detection (LOD) | As low as 0.009 µ g/100g [3] | ~1 ng/mL[5] | Varies, can be in the low ng/mL range | Generally less sensitive than LC-MS/MS |
| Limit of Quantification (LOQ) | As low as 0.024 µ g/100g [3] | ~4 ng/mL[5] | Varies, typically in the ng/mL range | Higher than LC-MS/MS |
| Specificity | Very High (based on mass-to-charge ratio)[6] | Moderate (risk of co-eluting interferences) | High (antibody-dependent), but potential for cross-reactivity | Low (measures biological activity, not the specific molecule)[6] |
| Precision (%RSD) | < 15%[4] | < 10%[5] | < 15% | Can be > 20% |
Experimental Protocol: Biotin Quantification by LC-MS/MS
This section details a typical protocol for generating a biotin calibration curve using this compound as an internal standard.
1. Preparation of Stock Solutions and Standards:
-
Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve biotin in a suitable solvent (e.g., methanol or a slightly basic aqueous solution).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the biotin stock solution.
-
Working Standards: Serially dilute the biotin stock solution to prepare a series of calibration standards at concentrations spanning the expected sample range (e.g., 0.1, 1, 10, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL) that will be added to all standards and samples.
2. Sample Preparation:
-
To an aliquot of each calibration standard and unknown sample, add a fixed volume of the this compound internal standard working solution.
-
Perform a sample cleanup procedure to remove interfering matrix components. This may involve protein precipitation (e.g., with acetonitrile or methanol containing zinc sulfate), liquid-liquid extraction, or solid-phase extraction.[1][7]
-
Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Biotin: Monitor for the transition of the precursor ion (m/z 245.1) to one or more product ions (e.g., m/z 227.1, 166.1).[4]
-
This compound: Monitor for the transition of the precursor ion (m/z 247.1) to its corresponding product ions.
-
-
4. Data Analysis:
-
Integrate the peak areas for both the biotin and this compound MRM transitions.
-
Calculate the ratio of the biotin peak area to the this compound peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding biotin concentration of the standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the coefficient of determination (R²).
-
Use the calibration curve to calculate the concentration of biotin in the unknown samples.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the principle of using an internal standard for quantitative analysis.
Caption: Experimental workflow for biotin quantification using LC-MS/MS with a this compound internal standard.
Caption: Principle of internal standard calibration for quantitative analysis.
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
The Gold Standard in Bioanalysis: A Comparative Guide to Biotin-d2 and Non-Isotopic Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical factor that directly impacts data quality. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Biotin-d2, with non-isotopic (analog) internal standards for the quantification of biotin.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects and extraction recovery. This leads to more accurate and precise quantification compared to non-isotopic internal standards, which, despite structural similarities, can exhibit different chromatographic behavior and susceptibility to matrix interferences.
Performance Data: A Clear Advantage for this compound
The following tables summarize the performance of this compound as an internal standard in various studies. Due to a lack of direct head-to-head comparative studies for biotin with a specific non-isotopic internal standard, this guide presents validated data for this compound and discusses the expected performance of non-isotopic standards based on general principles and data from other analytes.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Method using this compound (2H4-Biotin)[1] | Method using Deuterated Biotin[2] |
| Matrix | Nutritional Products & Supplements | Feed, Food, Tablets & Premixes |
| Linearity (r²) | > 0.999 | Not explicitly stated, but good agreement with microbiological assay |
| Accuracy (Recovery %) | 81.3 - 107.3% | Not explicitly stated, but compensated for losses |
| Precision (Repeatability, RSDr) | 2.00 - 7.30% | Not explicitly stated |
| Precision (Reproducibility, RSDR) | 2.50 - 7.70% | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.5 - 14.0 µ g/100g | >100 µg/kg |
Table 2: Expected Performance of Non-Isotopic Internal Standards (General)
| Parameter | Expected Performance with Non-Isotopic IS | Rationale |
| Linearity (r²) | Generally good (≥ 0.99) | Can often establish a linear relationship, but may be more susceptible to matrix-induced non-linearity. |
| Accuracy (Recovery %) | Variable, typically 70-130% | Differences in extraction efficiency and matrix effects compared to the analyte can lead to lower and more variable accuracy. |
| Precision (RSD) | Generally < 20% | Can achieve acceptable precision, but often higher variability compared to SIL IS due to differential matrix effects. |
| Matrix Effect Compensation | Partial to Inadequate | The key disadvantage. Structural differences can lead to differential ionization suppression or enhancement, compromising accuracy. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on established methods for the quantification of biotin using a stable isotope-labeled internal standard.
Key Experiment 1: Sample Preparation and Extraction[1][3]
-
Sample Hydrolysis (for bound biotin):
-
Weigh a homogenized sample into a suitable tube.
-
Add an acetate buffer (e.g., 50 mM, pH 4) and an antioxidant solution (e.g., 10% ascorbate solution).
-
Hydrolyze at an elevated temperature (e.g., 120 ± 1°C) for a specified time to release bound biotin.
-
-
Internal Standard Spiking:
-
After cooling, add a known concentration of this compound (e.g., 2H4-biotin) solution to all samples, calibration standards, and quality controls.
-
-
Protein Precipitation (for biological fluids):
-
For samples like plasma or whole blood, add a protein precipitation agent (e.g., methanol or a solution of zinc sulfate in methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant containing biotin and the internal standard to a clean tube for analysis.
-
Key Experiment 2: LC-MS/MS Analysis[1][3]
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm × 2.1 mm; 1.7 µm).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Biotin: Monitor specific precursor-to-product ion transitions.
-
This compound: Monitor the corresponding mass-shifted precursor-to-product ion transitions.
-
-
Quantification: The concentration of biotin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.
Visualizing the Workflow and Rationale
Diagrams created using Graphviz (DOT language) help to illustrate the experimental workflows and the logical relationships in the comparison of internal standards.
Caption: Experimental workflow for biotin quantification using an internal standard.
Caption: Logical relationship between internal standard type and analytical accuracy.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective approach for the accurate and precise quantification of biotin in complex matrices. The near-identical physicochemical properties of this compound to the native analyte ensure that it effectively compensates for variations during sample preparation and analysis, particularly matrix effects. While non-isotopic internal standards can be used, they are more likely to introduce bias and variability into the results due to differences in chromatographic behavior and susceptibility to ionization suppression or enhancement. For robust and reliable bioanalytical data, the use of this compound is strongly recommended.
References
Safety Operating Guide
Navigating the Disposal of Biotin-d2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Biotin-d2, a deuterated form of Biotin (Vitamin B7) commonly used as an internal standard in mass spectrometry-based analyses. Adherence to these guidelines is critical for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be familiar with the inherent properties and potential hazards of this compound. While not classified as a hazardous substance, general safe laboratory practices should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Respiratory Protection: In cases of dust formation, use a NIOSH-approved respirator.[1]
-
Body Protection: A laboratory coat is recommended to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.[1]
-
Skin Contact: Wash the affected area with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water and consult a physician. Do not induce vomiting.[1]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₄D₂N₂O₃S[1] |
| Molecular Weight | 246.3 g/mol [2][3] |
| Appearance | Solid[2][3] |
| Solubility | Soluble in ethanol and water (upon heating)[2][3] |
| Storage Temperature | -20°C[3] |
| Stability | Stable for at least 4 years under recommended storage conditions[2][3] |
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to avoid environmental release. Do not allow the product to enter drains or waterways.[1]
For Solid this compound Waste:
-
Collection: Carefully sweep or scoop up the solid material, avoiding the creation of dust.[1]
-
Containerization: Place the collected this compound waste into a clearly labeled, sealed container. The container should be suitable for chemical waste.
-
Waste Stream: Dispose of the container as non-hazardous solid chemical waste, following your institution's specific waste disposal guidelines.
For this compound in Solution:
-
Solvent Consideration: The disposal method for a this compound solution is dictated by the solvent used.
-
Aqueous Solutions: While this compound itself is not highly hazardous, flushing large quantities down the drain is discouraged.[1] Small, incidental amounts from rinsing glassware may be acceptable depending on local regulations, but bulk solutions should be collected for proper disposal.
-
Organic Solutions: If this compound is dissolved in a flammable or hazardous organic solvent (e.g., ethanol), it must be collected in a designated, labeled container for hazardous liquid waste.
-
Waste Collection: Collect all this compound solutions in appropriate, sealed, and clearly labeled waste containers. The label should indicate the contents, including the solvent.
-
Institutional Guidelines: Follow your institution's chemical waste disposal procedures for the specific solvent waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Biotin-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical reagents like Biotin-d2. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this compound.
This compound is a stable, non-radioactive, isotopically-labeled version of Biotin (Vitamin B7) where two hydrogen atoms have been replaced by deuterium.[1] This labeling allows it to be used as an internal standard for the quantification of biotin in various analytical techniques, such as mass spectrometry.[2] While stable isotopes do not pose a radiological threat, the chemical properties of this compound are similar to its unlabeled counterpart, and appropriate safety precautions must be observed.[3]
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[4][5]
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4] | Protects eyes from airborne powder particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat or impervious clothing.[4][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[4][5] | Prevents inhalation of fine powder particles. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[5] | Protects feet from spills and falling objects. |
Health Hazard Information
This compound may pose the following health risks upon exposure[4]:
| Exposure Route | Potential Health Effects |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. |
| Eye Contact | May cause eye irritation. |
| Ingestion | May be harmful if swallowed. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
